Ciprofloxacin hydrochloride
Description
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047788 | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86483-48-9, 93107-08-5, 86393-32-0 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ciprofloxacin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciprofloxacin (B1669076), a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1][2] These enzymes are essential for managing DNA topology, a critical aspect of DNA replication, transcription, and repair.[1][3] Ciprofloxacin's core mechanism is not simple enzyme inhibition but rather the conversion of DNA gyrase into a cellular toxin. It achieves this by stabilizing a transient intermediate in the enzyme's catalytic cycle—the DNA-gyrase cleavage complex.[4] This action traps the enzyme on the DNA, prevents the re-ligation of a temporary double-strand break, and leads to the accumulation of these breaks, which are lethal to the bacterium.[1][4] The collision of replication forks with these stalled complexes results in irreversible DNA damage and triggers pathways leading to cell death.[5][6] This guide provides an in-depth exploration of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize this critical drug-target interaction.
The Core Mechanism: Poisoning the Enzyme
The catalytic cycle of DNA gyrase involves creating a transient double-strand break in a segment of DNA, passing another segment through the break to relieve topological stress, and then resealing the break.[7] Ciprofloxacin's mechanism hinges on interrupting this cycle at a critical juncture.
2.1 Formation of the Ternary Complex Ciprofloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it binds with high affinity to the enzyme-DNA complex, forming a stable ternary structure (Ciprofloxacin-Gyrase-DNA).[4][8] The drug intercalates into the DNA at the site of cleavage.[6] This interaction is critically mediated by a non-catalytic magnesium ion (Mg²⁺), which forms a water-metal ion bridge, coordinating with the C3-carboxyl and C4-keto groups of the ciprofloxacin molecule and specific amino acid residues on the GyrA subunit of DNA gyrase.[4]
2.2 Trapping the Cleavage Complex and Inducing DNA Breaks By binding to this complex, ciprofloxacin stabilizes the "cleavage complex" state, where the DNA is cut, but the enzyme is prevented from re-ligating the strands.[1][4] This stabilization has two catastrophic consequences for the bacterial cell:
-
Replication Fork Stalling: The stabilized ternary complexes act as physical roadblocks, halting the progression of the DNA replication machinery.[4][5]
-
Generation of Double-Strand Breaks: The collision of replication forks with these roadblocks, or the dissociation of the enzyme subunits, converts the transient breaks into permanent, lethal double-strand DNA breaks.[5][6] A single unrepaired double-strand break can be fatal for a bacterium.[5]
Molecular Interactions with DNA Gyrase Subunits
DNA gyrase is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[9] Ciprofloxacin interacts with both subunits, but its primary interactions are with the GyrA subunit.[9][10]
-
GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. The quinolone resistance-determining region (QRDR), a specific area within GyrA (typically spanning residues 67 to 106 in E. coli), is the principal site of interaction.[2][11] Mutations in this region, particularly at serine 83 and aspartate 87, are a common cause of high-level quinolone resistance.[11][12]
-
GyrB Subunit: This subunit possesses ATPase activity, which powers the DNA supercoiling reaction. While GyrA is the primary binding site, evidence suggests that the C-7 ring of fluoroquinolones also interacts with the GyrB subunit, indicating two potential modes of drug binding.[11][13]
The following diagram illustrates the mechanistic pathway of ciprofloxacin's action.
Quantitative Data: Inhibitory Potency
The efficacy of ciprofloxacin is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of the enzyme's catalytic activity (e.g., supercoiling). This value is a critical parameter in drug development and resistance monitoring. IC₅₀ values are highly dependent on the bacterial species, the specific enzyme (DNA gyrase or topoisomerase IV), and assay conditions.[4]
Table 1: Ciprofloxacin IC₅₀ Values against DNA Gyrase from Various Bacterial Species
| Bacterial Species | Enzyme | Assay Type | IC₅₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli (WT) | DNA Gyrase | Supercoiling | 0.45 - 0.6 | [4][14] |
| Neisseria gonorrhoeae (WT) | DNA Gyrase | Supercoiling | 0.39 | [4][6][15] |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | [4] |
| Enterococcus faecalis | DNA Gyrase | Supercoiling | 27.8 | [4][16] |
| Mycobacterium tuberculosis | DNA Gyrase | Supercoiling | 27-28 | [4][17] |
Note: Values originally in µM have been converted to µg/mL for consistency where appropriate, using a molecular weight of 331.34 g/mol . IC₅₀ values can be influenced by factors such as enzyme and substrate concentrations, buffer composition, and temperature.[4]
Experimental Protocols
Characterizing the interaction between ciprofloxacin and DNA gyrase requires specific biochemical assays. The DNA supercoiling and DNA cleavage assays are fundamental to this analysis.
5.1 DNA Gyrase Supercoiling Inhibition Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP and the inhibition of this activity by ciprofloxacin.[4][6]
Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed circular plasmid DNA (e.g., pBR322), and 10 mM ATP.[4]
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin (dissolved in DMSO or water) or a vehicle control to the reaction tubes.[4]
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DNA gyrase.[4]
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[4]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol (24:1).[4]
-
Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 1% agarose (B213101) gel.[6]
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.[4]
The general workflow for this assay is depicted below.
5.2 DNA Gyrase Cleavage Assay This assay is designed to detect the formation of the stabilized cleavage complex.[6] It measures the amount of linear DNA produced when the gyrase-DNA complex is treated with a denaturant after incubation with a quinolone.
Methodology:
-
Reaction Setup: Combine a 5X cleavage buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of ciprofloxacin in reaction tubes on ice.[4]
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.[4]
-
Incubation: Incubate at 37°C for approximately 60 minutes to allow for cleavage complex formation.[4]
-
Complex Trapping: Add SDS (to denature the enzyme) and Proteinase K (to digest the protein).[4][7] This traps the covalent intermediate, where the protein is covalently attached to the 5' ends of the broken DNA, resulting in a linearized plasmid.[4]
-
Further Incubation: Incubate at 37°C for an additional 30 minutes for complete protein digestion.[4]
-
Analysis: Add loading dye and analyze the samples by agarose gel electrophoresis. The amount of linear DNA is proportional to the amount of cleavage complex stabilized by ciprofloxacin.[4]
The logical relationship between the components forming the ternary complex is shown below.
5.3 DNase I Footprinting Assay This technique is used to identify the specific DNA sequence where DNA gyrase binds.[18][19] A protein bound to DNA protects the binding site from cleavage by DNase I.[18]
Methodology:
-
DNA Preparation: A DNA fragment containing the suspected binding site is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent tag.[18]
-
Binding Reaction: The labeled DNA is incubated with DNA gyrase to allow complex formation. A control reaction without the enzyme is run in parallel.[18]
-
DNase I Digestion: The samples are treated with a low concentration of DNase I, sufficient to introduce, on average, one cut per DNA molecule.[20]
-
Analysis: The protein is removed, and the DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[20]
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The protein-binding site appears as a "footprint"—a gap in the ladder of DNA fragments where the enzyme protected the DNA from cleavage.[18] Hydroxyl radical footprinting can also be used and has shown that gyrase protects about 128 base pairs of DNA.[21]
Conclusion
Ciprofloxacin's potent antibacterial activity stems from its sophisticated mechanism of poisoning bacterial DNA gyrase.[4] By forming a stable ternary complex and trapping the enzyme in its DNA-cleaved state, ciprofloxacin converts an essential enzyme into a lethal agent that fragments the bacterial chromosome.[4][6] A thorough understanding of this mechanism, supported by the quantitative data and robust experimental protocols detailed in this guide, is paramount for the continued development of novel fluoroquinolones and for devising strategies to combat the growing threat of antibiotic resistance.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 20. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 21. Evidence for a conformational change in the DNA gyrase-DNA complex from hydroxyl radical footprinting - PMC [pmc.ncbi.nlm.nih.gov]
Ciprofloxacin Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular structure and chemical properties of ciprofloxacin (B1669076) hydrochloride, a widely used second-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Molecular Structure
Ciprofloxacin hydrochloride is the monohydrochloride monohydrate salt of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. Its structure is characterized by a quinolone core with a cyclopropyl (B3062369) group at the N-1 position, a fluorine atom at the C-6 position, a carboxylic acid at the C-3 position, and a piperazine (B1678402) moiety at the C-7 position. The hydrochloride salt form enhances the aqueous solubility of the parent ciprofloxacin base.
The key structural features that contribute to its antibacterial activity include the carboxyl and keto groups, which are essential for binding to bacterial DNA gyrase and topoisomerase IV, and the fluorine atom at C-6, which significantly increases its potency against Gram-negative bacteria.
Table 1: Molecular and Structural Data for this compound
| Parameter | Value | Reference(s) |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride;hydrate | [1] |
| Chemical Formula | C₁₇H₁₈FN₃O₃·HCl·H₂O | [2] |
| Molecular Weight | 385.8 g/mol | [2] |
| CAS Number | 86393-32-0 | [2] |
| Appearance | Faintly yellowish to light yellow crystalline substance | [2] |
Chemical Properties
The chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. It is an amphoteric compound, exhibiting both acidic and basic characteristics due to the presence of a carboxylic acid and a piperazine ring.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | >300 °C | [1][3] |
| pKa₁ (Carboxylic Acid) | 6.09 | [4][5] |
| pKa₂ (Piperazine Ring) | 8.74 | [4][5] |
| Water Solubility | Approximately 36 mg/mL at 25 °C | [4] |
| Solubility in other solvents | Soluble in dilute (0.1N) hydrochloric acid; Slightly soluble in DMSO and Methanol (with heating); Practically insoluble in ethanol (B145695) and acetone. | [1][4][6] |
| pH of Aqueous Solution | 3.5 - 4.6 for a 0.2% ready-for-use infusion solution | [5] |
Stability
This compound exhibits stability under specific conditions, which is a critical consideration for its storage and handling.
-
pH Stability: The compound is most stable in acidic to slightly acidic conditions (pH 3.5-4.6).[7] Degradation is more pronounced in alkaline environments compared to acidic ones.[7]
-
Light Sensitivity: Ciprofloxacin is susceptible to photodegradation, particularly when exposed to UV radiation.[7] Therefore, it should be protected from light.[2]
-
Thermal Stability: Higher temperatures can accelerate the degradation of this compound.[7] Studies have shown that it remains stable at temperatures between 11°C and 30°C for a six-day period.[8] Forced degradation studies indicated about 10% degradation at 60°C for 24 hours.[7]
Mechanism of Action
The bactericidal action of ciprofloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, ultimately leading to cell death.
Experimental Protocols
The characterization and quantification of this compound are commonly performed using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the assay and impurity profiling of this compound.
Methodology:
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[9][10]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.025M orthophosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier like acetonitrile (B52724) or methanol.[10][11]
-
Flow Rate: A typical flow rate is around 1.0 to 2.0 mL/min.[10][11]
-
Detection: UV detection is commonly performed at the maximum absorbance wavelength (λmax) of ciprofloxacin, which is around 278 nm.[9][10]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the ciprofloxacin peak based on its retention time compared to the standard.
-
Quantify the amount of ciprofloxacin in the sample by comparing its peak area to that of the standard.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly in quality control settings.
Methodology:
-
Solvent Selection: A common solvent is 0.1 M hydrochloric acid or distilled water.[12][13]
-
Determination of λmax:
-
Calibration Curve:
-
Sample Analysis:
-
Prepare a sample solution of the this compound product with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.[15]
-
This technical guide provides a foundational understanding of the molecular structure and chemical properties of this compound. For specific applications, it is recommended to consult the relevant pharmacopeial monographs and peer-reviewed literature for detailed and validated analytical procedures.
References
- 1. 86483-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound Monohydrate - LKT Labs [lktlabs.com]
- 3. chembk.com [chembk.com]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic chemistry - Is ciprofloxacin acidic or basic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
- 10. japsonline.com [japsonline.com]
- 11. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. orapuh.org [orapuh.org]
- 14. biomedres.us [biomedres.us]
- 15. Spectrophotometric Determination of this compound in Ophthalmic Solution [article.sapub.org]
- 16. mjpms.in [mjpms.in]
A Technical Guide to the Synthesis and Purification of Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The document details various synthetic routes, including established industrial processes and modern continuous flow technologies. Furthermore, it elaborates on purification techniques designed to achieve the high purity required for pharmaceutical applications. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols are provided.
Synthesis of Ciprofloxacin Hydrochloride
The synthesis of ciprofloxacin typically involves the construction of the quinolone core followed by the introduction of the piperazine (B1678402) substituent. Several methods have been developed to optimize this process in terms of yield, purity, and efficiency.
The Bayer Synthesis Routes
The original synthesis developed by Bayer AG involves a multi-step process starting from 2,4,5-trifluorobenzoyl chloride. An alternative and widely recognized route begins with 2,4-dichloro-5-fluoroacetophenone. This latter pathway involves the formation of a key intermediate, 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which is then reacted with piperazine.
A common variation of the Bayer process can be summarized as follows:
-
Reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.
-
Partial hydrolysis and decarboxylation to form a β-ketoester.
-
Reaction with triethyl orthoformate and acetic anhydride (B1165640) to yield an enol ether.
-
Condensation with cyclopropylamine.
-
Base-catalyzed cyclization to form the quinolone ring system.
-
Nucleophilic substitution with piperazine to yield ciprofloxacin.
-
Conversion to this compound by treatment with hydrochloric acid.
Continuous Flow Synthesis
A more recent and rapid approach to ciprofloxacin synthesis utilizes continuous flow chemistry. This method telescopes six reaction steps into five sequential reactors, significantly reducing the overall reaction time from over 24 hours to just nine minutes for the synthesis of the ciprofloxacin sodium salt. The overall yield for the eight-step sequence to this compound is reported to be around 60%.[1] This process offers advantages in terms of process control, safety, and scalability.[2]
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove impurities and meet stringent pharmaceutical standards. The most common method is recrystallization.
Recrystallization from Ethanol-Water Mixtures
A widely employed purification technique involves dissolving the crude this compound in a heated ethanol-water solution, followed by treatment with activated carbon for decolorization.[3][4] The pH of the solution is then adjusted, and the mixture is cooled to induce crystallization. The purified crystals are subsequently filtered and dried.[3][4] The final product is a white crystalline powder.[3]
Key parameters influencing this process include the ethanol (B145695) concentration, the ratio of solvent to crude product, the amount of activated carbon, the pH for crystallization, and the drying conditions.[4] Different crystalline forms, including hydrates and solvates, can be obtained depending on the crystallization conditions, and these forms may exhibit different physicochemical properties such as solubility and stability.[5][6]
Purification via Acid-Base Manipulation
Another approach involves dissolving crude ciprofloxacin in an acidic or basic aqueous solution, treating with activated carbon, filtering, and then precipitating the purified product by adjusting the pH. For instance, crude ciprofloxacin can be dissolved in an aqueous ammonia (B1221849) solution (pH > 12.5), treated with charcoal, and then precipitated by adjusting the pH to 7.7-7.9 with hydrochloric acid.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis and purification protocols.
Table 1: Comparison of Ciprofloxacin Synthesis Methods
| Parameter | Bayer One-Pot Synthesis[8] | Continuous Flow Synthesis[8] |
| Scale | 0.25 mol | Not specified |
| Overall Yield | 84% | 75% (to Ciprofloxacin) |
| Reaction Time | > 24 hours | 9 minutes (residence time) |
Table 2: Parameters for Purification of this compound by Recrystallization
| Parameter | Protocol 1[3] | Protocol 2[3] | Protocol 3[3] |
| Crude Product | 1.5 kg | 1.5 kg | 1.5 kg |
| Ethanol Concentration | 72% (v/v) | 70% (v/v) | 68% (v/v) |
| Solvent Volume | 6.4 L | 6.0 L | 5.5 L |
| Dissolution Temp. | 58°C | 60°C | 62°C |
| Activated Carbon | 6 g | 7 g | 7.5 g |
| Decolorization Temp. | 62°C | 60°C | 58°C |
| Decolorization Time | 24 min | 25 min | 26 min |
| Final pH | 4.0 | 4.5 | 3.0 |
| Drying Temp. | 62°C | 65°C | 60°C |
| Drying Time | 4.5 hours | 4 hours | 4.5 hours |
| Final Yield | 1.20 kg (80%) | 1.30 kg (86.7%) | 1.25 kg (83.3%) |
Experimental Protocols
Protocol for Ciprofloxacin Synthesis (Bayer-derived Method)[9]
-
Charge a suitable reactor with 240 ml of 2-methoxyethanol, 48.9 kg of anhydrous piperazine, and 40 kg of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
-
Heat the reaction mixture to reflux (127-129°C) and maintain for 7.5 to 8 hours.
-
Cool the mixture to room temperature.
-
Adjust the pH to 7.7 - 7.9 with a 15% aqueous HCl solution to precipitate the crude ciprofloxacin.
-
Agitate the resulting white suspension for 30 minutes.
-
Centrifuge the suspension and wash the solid with 15 L of water to obtain wet, crude ciprofloxacin.
Protocol for Purification of this compound[5]
-
Place 1.5 kg of crude this compound into a 10 L flask.
-
Add 6.0 L of a 70% (v/v) ethanol solution.
-
Heat the mixture to 60°C with stirring until the solid is completely dissolved.
-
Add 7.0 g of activated carbon to the solution.
-
Maintain the temperature at 60°C and continue heating for 25 minutes for decolorization.
-
Perform a hot filtration to remove the activated carbon.
-
Adjust the pH of the filtrate to 4.5 using a 30% hydrochloric acid solution.
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the white crystals under reduced pressure.
-
Dry the crystals at 65°C for 4 hours under reduced pressure to obtain the purified this compound.
Purity Analysis
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[9][10] UV-Vis spectrophotometry is also a common method for quantification in pharmaceutical preparations, with a maximum absorbance wavelength (λmax) around 273-278 nm.[11][12][13]
Table 3: Example HPLC Conditions for Ciprofloxacin Analysis
| Parameter | Condition 1[9] | Condition 2[10] |
| Column | Inertsil C18, 250 mm x 4.0 mm, 5 µm | ACE® 5 C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and acetonitrile (B52724) | Isocratic, phosphate (B84403) buffer (pH 2.7) and acetonitrile (77:23, v/v) |
| Flow Rate | 0.7 mL/min | Not specified |
| Column Temp. | 35°C | Not specified |
| Detection | UV at 278 nm | UV at 277 nm |
| Injection Vol. | 10.0 µL | Not specified |
Diagrams
Caption: A simplified workflow of the Bayer synthesis route for Ciprofloxacin HCl.
Caption: A typical recrystallization process for purifying Ciprofloxacin HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification method of this compound, this compound freeze-dried powder for injection and preparation method of this compound freeze-dried powder - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113061110A - Purification method of this compound, this compound freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation [mdpi.com]
- 12. biomedres.us [biomedres.us]
- 13. ajpaonline.com [ajpaonline.com]
An In-depth Technical Guide to the Antibacterial Spectrum of Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Its introduction marked a significant advancement in treating bacterial infections, particularly those caused by Gram-negative bacteria.[1] Ciprofloxacin is utilized for a range of infections, including those of the urinary tract, respiratory system, skin, and bones.[1] The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This mechanism is distinct from many other antibiotic classes, rendering it effective against a variety of pathogens.
This technical guide provides a comprehensive overview of the antibacterial spectrum of ciprofloxacin hydrochloride, presenting quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and relevant laboratory workflows.
Mechanism of Action
Ciprofloxacin's primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In many Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the primary target in numerous Gram-positive bacteria.[2][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3]
Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[3] This action leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[5] The interaction is facilitated by a water-metal ion bridge.[6][7]
Below is a diagram illustrating the signaling pathway of ciprofloxacin's action.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Gram-Negative Bacteria
Ciprofloxacin is particularly potent against a wide range of Gram-negative bacteria.[1]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.015-0.06 | 0.12-1 |
| Klebsiella pneumoniae | 0.06-0.25 | 0.5-2 |
| Pseudomonas aeruginosa | 0.25-1 | 2-8 |
| Haemophilus influenzae | 0.008-0.015 | 0.015-0.03 |
| Moraxella catarrhalis | 0.015-0.03 | 0.03-0.06 |
| Proteus mirabilis | 0.03-0.12 | 0.06-0.25 |
| Enterobacter cloacae | 0.06-0.25 | 1-4 |
| Salmonella spp. | 0.015-0.06 | 0.06-0.25 |
| Shigella spp. | 0.008-0.015 | 0.015-0.03 |
| Neisseria gonorrhoeae | 0.004-0.06 | 0.12-1 |
Table 1: Ciprofloxacin MIC values for select Gram-negative bacteria.
Gram-Positive Bacteria
The activity of ciprofloxacin against Gram-positive bacteria is more variable and generally less potent compared to its activity against Gram-negative organisms.[1]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25-0.5 | 1-2 |
| Staphylococcus aureus (MRSA) | 1-4 | >32 |
| Streptococcus pneumoniae | 1-2 | 2-4 |
| Enterococcus faecalis | 0.5-1 | 2-4 |
| Streptococcus pyogenes | 0.5-1 | 1-2 |
Table 2: Ciprofloxacin MIC values for select Gram-positive bacteria.
Clinical Breakpoints for Susceptibility Testing
Clinical breakpoints are used to categorize bacteria as susceptible (S), intermediate (I), or resistant (R) to an antibiotic. These are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Organism Group | CLSI (µg/mL) - S/I/R | EUCAST (µg/mL) - S/R |
| Enterobacteriaceae | ≤0.25 / 0.5 / ≥1 | ≤0.5 / >1 |
| Pseudomonas aeruginosa | ≤0.5 / 1 / ≥2 | ≤0.5 / >1 |
| Staphylococcus aureus | ≤1 / 2 / ≥4 | ≤1 / >1 |
| Streptococcus pneumoniae | ≤0.12 / 0.25-0.5 / ≥1 | - |
| Enterococcus spp. | ≤1 / 2 / ≥4 | - |
Table 3: Ciprofloxacin Clinical Breakpoints (MIC, µg/mL). EUCAST does not typically recommend fluoroquinolones for streptococci or enterococci, hence the lack of breakpoints.
Experimental Protocols for Susceptibility Testing
Standardized methods for determining the antibacterial spectrum of ciprofloxacin are crucial for reproducible results. The following are detailed protocols for two common methods.
Broth Microdilution Method (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the ciprofloxacin stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Interpretation of Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method (CLSI M02)
This is a qualitative method to determine the susceptibility of bacteria to antibiotics.[10]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[11]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[10][13]
-
Application of Antibiotic Disks: Aseptically apply a ciprofloxacin-impregnated disk (typically 5 µg) to the surface of the inoculated agar plate.[10] Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.[11] Compare the measured zone diameter to the established clinical breakpoints to determine if the organism is susceptible, intermediate, or resistant.
Below is a workflow diagram for the Kirby-Bauer disk diffusion test.
Mechanisms of Resistance
Bacterial resistance to ciprofloxacin can develop through several mechanisms:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of ciprofloxacin to its targets.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as modifications to porin channels, can limit the entry of ciprofloxacin into the cell.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.
The logical relationship between these resistance mechanisms is depicted in the diagram below.
Conclusion
This compound remains a clinically important antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-negative bacteria. Understanding its antibacterial spectrum, the standardized methods for its evaluation, and the mechanisms of resistance is crucial for its effective clinical use and for the development of new antimicrobial agents. This guide provides a foundational resource for professionals in the field of microbiology and drug development.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. m.youtube.com [m.youtube.com]
- 13. asm.org [asm.org]
Pharmacokinetics and bioavailability of ciprofloxacin hydrochloride in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Bioavailability of Ciprofloxacin (B1669076) Hydrochloride
Introduction
Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring drug safety. In vitro studies are fundamental in early drug development to predict in vivo performance and bioavailability. This guide provides a detailed overview of the in vitro methods used to characterize the dissolution, permeability, metabolism, and protein binding of this compound, presenting key data and experimental protocols for researchers and drug development professionals.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. There is some discrepancy in the literature regarding the BCS classification of ciprofloxacin. Several sources classify it as a BCS Class IV drug, indicating low solubility and low permeability.[3][4] Other studies suggest it is a BCS Class III substance (high solubility, low permeability).[5][6][7] There is also evidence suggesting its properties are intermediate between Class II and Class III, as it is highly soluble in acidic conditions (below pH 6) and poorly soluble above this pH.[6][7][8] This variability underscores the importance of formulation on the drug's dissolution and subsequent absorption.
In Vitro Dissolution Studies
Dissolution testing is a critical quality control parameter that can predict the in vivo oral bioavailability of a drug.[9] For ciprofloxacin, studies show that not less than 80% of the labeled amount should be dissolved within 30 minutes to comply with pharmacopeial standards.[5][9]
Data Summary: In Vitro Dissolution Parameters
| Parameter | Conditions | Observations | Citations |
| Apparatus | USP Type 1 (Basket) or Type 2 (Paddle) | Both methods are commonly used. | [8][9][10] |
| Medium | 0.01N or 0.1N Hydrochloric Acid (HCl) | Simulates gastric fluid. | [8][9][10][11] |
| Volume | 900 mL - 1000 mL | Standard volume for dissolution testing. | [8][9][10] |
| Temperature | 37.0 ± 0.5 °C | Mimics human body temperature. | [9][10] |
| Rotation Speed | 50 rpm or 100 rpm | Speed depends on the specific monograph. | [8][9][10] |
| Specification | Not less than 80% (Q) dissolved in 30 minutes | USP requirement for immediate-release tablets. | [5][10] |
Experimental Protocol: In Vitro Dissolution Testing
This protocol is a composite based on standard USP methodologies described in the literature.[8][9][10][12]
-
Apparatus Setup: Assemble a USP Dissolution Apparatus 2 (Paddle).
-
Medium Preparation: Prepare 900 mL of 0.1N HCl and maintain it at a constant temperature of 37 ± 0.5 °C in the dissolution vessel.
-
Test Initiation: Place one this compound tablet into the vessel. Start the apparatus and rotate the paddle at a speed of 50 rpm.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[8] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[8][10]
-
Sample Analysis: Filter the samples (e.g., through a 0.8 µm filter).[8] Analyze the concentration of ciprofloxacin in each sample using a validated UV-Vis spectrophotometer at a wavelength of approximately 277 nm.[8][10]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the labeled amount.
Visualization: Dissolution Testing Workflow
Caption: Workflow for a typical in vitro dissolution experiment.
In Vitro Permeability Studies
The Caco-2 cell line, derived from human colorectal carcinoma, is the gold standard in vitro model for predicting human drug absorption.[13][14] When cultured, these cells form a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier.[13] Studies using this model have classified ciprofloxacin as a low permeability drug and have shown it to be a substrate for active efflux transporters.[15]
Data Summary: In Vitro Permeability Findings
| Parameter | Finding | Mechanism | Citations |
| Permeability Class | Low Permeability | Based on comparison to high permeability standards. | [15] |
| Transport Mechanism | Active Transport, Subject to Efflux | Permeability is concentration-dependent; efflux ratio > 2. | [15] |
| Efflux Transporters | P-glycoprotein (P-gp) | Efflux has been associated with P-gp activity. | [16] |
Experimental Protocol: Caco-2 Permeability Assay
This protocol is based on standard methodologies for Caco-2 assays.[13][15][17]
-
Cell Culture: Seed Caco-2 cells on semipermeable filter supports in a transwell plate system. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer to ensure the integrity of the tight junctions before starting the experiment.
-
Assay Preparation: Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (A-B): To measure absorptive transport, add the ciprofloxacin solution to the apical (AP or upper) chamber and fresh buffer to the basolateral (BL or lower) chamber.
-
Permeability Measurement (B-A): To measure secretive (efflux) transport, add the ciprofloxacin solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation and Sampling: Incubate the plate at 37 °C. Collect samples from the receiver chamber at specified time points over a 2-hour period.
-
Analysis: Quantify the concentration of ciprofloxacin in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Visualization: Caco-2 Permeability Assay
Caption: Bidirectional Caco-2 permeability assay workflow.
In Vitro Metabolism Studies
In vitro metabolism studies, typically using human liver microsomes, are essential for identifying metabolic pathways and potential drug-drug interactions.[18][19] Ciprofloxacin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP1A2.[2] It also acts as an inhibitor of this enzyme, which can lead to interactions with other drugs metabolized by the same pathway.[20][21]
Data Summary: In Vitro Metabolism
| Parameter | Finding | Citations |
| Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | Primary enzyme responsible for Phase I metabolism. |
| Enzyme Interaction | Potent and selective inhibitor of CYP1A2 | Can inhibit the metabolism of co-administered drugs like theophylline (B1681296). |
| Major Metabolites | Oxociprofloxacin, Sulociprofloxacin | Each accounts for 3-8% of the total dose. |
| Minor Metabolites | Desethylene ciprofloxacin, Formylciprofloxacin | Formed in smaller quantities. |
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol is based on general procedures for microsomal stability assays.[18][20]
-
Reagent Preparation: Prepare an incubation mixture containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer), and this compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37 °C. Start the metabolic reaction by adding the NADPH-regenerating system (cofactor for CYP450 enzymes).
-
Incubation: Incubate the reaction mixture at 37 °C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction in each aliquot by adding a quenching solvent, such as cold acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent drug (ciprofloxacin) and the formation of metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of ciprofloxacin to calculate its in vitro half-life and intrinsic clearance. Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualization: Ciprofloxacin Metabolism Pathway
Caption: Phase I metabolic pathway of Ciprofloxacin.
In Vitro Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to exert its pharmacological effect. Only the unbound fraction is free to interact with targets. In vitro studies have shown that ciprofloxacin has a relatively low to moderate binding affinity to human serum proteins.
Data Summary: In Vitro Protein Binding
| Protein Source | Binding Percentage | Citations |
| Human Serum Protein | 20-28% | [22] |
| General (Bovine Serum Albumin) | ~40% | [1][23] |
Experimental Protocol: In Vitro Protein Binding by Semi-permeable Membrane Method
This protocol is based on a UV-spectrophotometric method described in the literature.[1]
-
Preparation: Prepare a 1% protein solution (e.g., bovine serum albumin in distilled water) and a control solution of ciprofloxacin in distilled water.
-
Apparatus Setup: Use a semi-permeable membrane to create a sac. Place the ciprofloxacin-protein solution inside the sac (the test) and the ciprofloxacin-only solution in another sac (the control).
-
Incubation: Suspend each sac in a beaker containing a simulated physiological fluid (e.g., 100 mL of phosphate buffer pH 6.0).
-
Sampling: Collect samples from the fluid outside the sac at regular time intervals.
-
Analysis: Measure the absorbance of the collected samples using a UV spectrophotometer at 271.6 nm to determine the concentration of free ciprofloxacin that has diffused out of the sac.
-
Calculation: The difference in the amount of drug diffused between the control and test samples is used to calculate the percentage of protein-bound drug.
Visualization: Protein Binding Experiment
Caption: Workflow for an in vitro protein binding study.
Conclusion
The in vitro pharmacokinetic profile of this compound reveals several key characteristics. Its dissolution can be formulation-dependent, which is consistent with its variable BCS classification.[3][4][5][6][8] It exhibits low permeability in Caco-2 models and is a substrate for efflux transporters, which may limit its oral absorption.[15] Metabolism is primarily mediated by CYP1A2, and its inhibitory effect on this enzyme highlights a potential for drug-drug interactions.[2][20] Finally, its low-to-moderate plasma protein binding suggests that a significant fraction of the drug is available for distribution and therapeutic action.[1][22] These in vitro findings provide a solid foundation for understanding the clinical pharmacology of ciprofloxacin and guide the development of optimized drug delivery systems.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biowaiver monographs for immediate release solid oral dosage forms: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. "In vitro testing of ciprofloxacin formulations and preliminary study o" by S.B. Kyriacos, C. Boukarim et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro evaluation and comparison of dissolution profiles for five brands of this compound tablets | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 10. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. ujpronline.com [ujpronline.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 15. Permeability classification of representative fluoroquinolones by a cell culture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. Scholars@Duke publication: In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. [scholars.duke.edu]
- 21. researchgate.net [researchgate.net]
- 22. In-vitro studies with ciprofloxacin, a new 4-quinolone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Binding of ciprofloxacin to bovine serum albumin: Photophysical and thermodynamic aspects [ouci.dntb.gov.ua]
Ciprofloxacin Hydrochloride: A Comparative Analysis of its Effects on Gram-Positive and Gram-Negative Bacteria
An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mechanisms of action of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. It details the differential effects on gram-positive and gram-negative bacteria, presents quantitative susceptibility data, outlines standardized experimental protocols, and illustrates key pathways and workflows.
Core Mechanism of Action: Targeting Bacterial Topoisomerases
Ciprofloxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing the topological state of DNA during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial therapy.[1]
Inhibition of these enzymes by ciprofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[1][3] This irreparable damage to the bacterial chromosome disrupts essential cellular processes and ultimately results in bacterial cell death.[1][3]
Differential Effects: Gram-Positive vs. Gram-Negative Bacteria
While ciprofloxacin is effective against a wide range of bacteria, its primary targets and overall potency differ significantly between gram-positive and gram-negative organisms.[3][4]
-
Primary Target in Gram-Negative Bacteria: In most gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, the primary and most sensitive target for ciprofloxacin is DNA gyrase .[1][5] Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs ahead of the replication fork, thereby halting DNA replication.[1]
-
Primary Target in Gram-Positive Bacteria: In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, the primary target is topoisomerase IV .[1] This enzyme is crucial for decatenating, or separating, interlinked daughter chromosomes after replication. Its inhibition prevents proper chromosome segregation into daughter cells.[1]
This differential targeting contributes to ciprofloxacin's greater potency against many clinically relevant gram-negative bacteria compared to gram-positive species.[3][4]
Cellular Response to Ciprofloxacin-Induced DNA Damage
Bacterial cells possess sophisticated mechanisms to respond to DNA damage, most notably the SOS response . This pathway is robustly activated by ciprofloxacin treatment.[6][7]
Upon detection of DNA damage, the RecA protein becomes activated and facilitates the autocatalytic cleavage of the LexA repressor protein.[7] This de-represses the expression of numerous genes in the SOS regulon, which are involved in DNA repair.[7][8] However, this response is a double-edged sword; the activation of error-prone DNA polymerases during the SOS response can increase mutation rates, potentially contributing to the development of antibiotic resistance.[8]
Furthermore, the SOS response can induce a state of dormancy in a subpopulation of cells, known as "persisters".[6][9] This is mediated in part by the induction of toxin-antitoxin systems, such as the TisB toxin in E. coli, which can decrease cellular metabolism, rendering the cells tolerant to multiple antibiotics.[9]
Quantitative Susceptibility Data
The in vitro activity of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Gram-Positive Bacteria Susceptibility
Ciprofloxacin generally exhibits higher MIC values against gram-positive organisms compared to gram-negatives, and resistance is a significant concern, particularly in staphylococci.[10]
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | General Susceptibility Notes |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.32 | 0.59 | Generally susceptible, but resistance can develop.[10] |
| Staphylococcus spp. (Coagulase-Negative) | 0.32 | 0.59 | Similar susceptibility profile to S. aureus.[10] |
| Enterococcus faecalis | 0.25 - 1.0 | 1.0 - 8.0 | Variable susceptibility; often less effective.[10] |
| Streptococcus pneumoniae | 1.0 | 2.0 | Penicillin-resistant strains may show reduced susceptibility.[10][11] |
| Listeria monocytogenes | 0.5 | 1.0 | MICs generally range from 0.12 to 2.0 mg/L.[10] |
Gram-Negative Bacteria Susceptibility
Ciprofloxacin is highly potent against many gram-negative bacteria, especially members of the Enterobacteriaceae family and P. aeruginosa.[3][5]
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | General Susceptibility Notes |
| Escherichia coli | ≤0.013 - 0.03 | ≤0.06 | Highly susceptible, though resistance is increasing.[12][13] |
| Klebsiella pneumoniae | ≤0.03 | ≤0.12 | Generally susceptible. |
| Proteus mirabilis | ≤0.06 | ≤0.12 | Generally susceptible. |
| Pseudomonas aeruginosa | 0.25 | 0.5 - 1.0 | Considered one of the most active quinolones against P. aeruginosa.[4][5] |
| Haemophilus influenzae | ≤0.015 | ≤0.03 | Highly susceptible. |
Note: MIC values can vary based on geographic location, testing methodology, and updated clinical breakpoints. The data presented are representative values from cited literature.
Standardized Experimental Protocols
Accurate determination of ciprofloxacin's activity relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides benchmark procedures.
Minimum Inhibitory Concentration (MIC) Determination
The gold standard for determining MIC is the broth microdilution method.[14]
Experimental Protocol: Broth Microdilution
-
Materials and Reagents:
-
This compound standard powder.
-
Appropriate solvent (e.g., sterile distilled water, dilute NaOH).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Pure, overnight bacterial culture.
-
Sterile saline or broth for dilutions.
-
0.5 McFarland turbidity standard.
-
Incubator (35 ± 2°C).
-
-
Procedure:
-
Prepare Antibiotic Stock: Create a high-concentration stock solution of ciprofloxacin and sterilize by filtration.[15]
-
Serial Dilutions: Dispense 50-100 µL of CAMHB into each well of a 96-well plate. Add a corresponding volume of the antibiotic stock to the first column and perform two-fold serial dilutions across the plate, typically across 10 columns.[15][16] Columns 11 and 12 serve as controls.
-
Prepare Inoculum: Select isolated colonies from an 18-24 hour agar (B569324) plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Standardize Inoculum: Dilute the adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the standardized inoculum to each well (columns 1-11). Well 11 (broth + inoculum, no antibiotic) serves as the positive growth control. Well 12 (broth only) serves as the sterility control/blank.[17][18]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Interpretation: The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth (i.e., the first clear well).[15][19]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.[20][21]
Experimental Protocol: MBC Determination
-
Materials and Reagents:
-
MIC plate from the completed assay.
-
Drug-free agar plates (e.g., Mueller-Hinton Agar).
-
Sterile micropipette and tips or a multipronged inoculator.
-
Incubator (35 ± 2°C).
-
-
Procedure:
-
Select Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]
-
Subculture: From each selected well, withdraw a fixed aliquot (typically 10-100 µL) and plate it onto a drug-free agar plate.[14][22]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is evident in the control culture.[23]
-
Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of ciprofloxacin that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[21][24]
-
Conclusion
This compound remains a clinically important antibiotic, particularly for infections caused by gram-negative bacteria. Its mechanism of action is well-defined, involving the inhibition of DNA gyrase and topoisomerase IV. The differential targeting of these enzymes explains its varied potency against gram-positive and gram-negative species. Understanding the cellular responses to ciprofloxacin, such as the induction of the SOS pathway, is crucial for comprehending phenomena like persistence and the evolution of resistance. Standardized protocols for MIC and MBC determination are essential for accurate susceptibility profiling, guiding clinical decisions, and advancing the development of new antimicrobial agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 4. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Scilit [scilit.com]
- 5. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 7. Frontiers | Impact of suppression of the SOS response on protein expression in clinical isolates of Escherichia coli under antimicrobial pressure of ciprofloxacin [frontiersin.org]
- 8. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin Causes Persister Formation by Inducing the TisB toxin in Escherichia coli | PLOS Biology [journals.plos.org]
- 10. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Characterization of Ciprofloxacin Hydrochloride Using Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The following sections detail the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of ciprofloxacin hydrochloride, leveraging the absorption of ultraviolet light by its chromophoric structure.
Quantitative Data
The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima (λmax) that can be used for its quantification.
| Parameter | Value | Solvent/Conditions |
| λmax 1 | 275 - 278 nm | 0.1 N HCl or Water[1] |
| λmax 2 | ~315 nm | Water[1] |
| λmax 3 | ~328 nm | Water[1] |
| Molar Absorptivity (ε) | 2.22 x 10⁴ L·mol⁻¹·cm⁻¹ | Aqueous Solution[1] |
Experimental Protocol: Quantitative Analysis of this compound
This protocol outlines the determination of this compound concentration in a sample.
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Reagents:
-
This compound reference standard
-
0.1 N Hydrochloric Acid (HCl) or Deionized Water
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl or deionized water.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 12 µg/mL.
-
Sample Preparation: Prepare the sample solution to obtain a theoretical concentration of this compound within the calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV region from 200 to 400 nm.
-
Use the solvent (0.1 N HCl or water) as a blank to zero the instrument.
-
Measure the absorbance of the working standard solutions and the sample solution at the λmax of approximately 277 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the identification and structural elucidation of this compound by analyzing the vibrations of its functional groups.
Quantitative Data
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3527 - 3373 | O-H stretching (carboxylic acid)[2][3] |
| 3386 | N-H stretching (amine)[2] |
| 3012 | C-H stretching (alkane)[2] |
| 2689 - 2463 | N-H stretching (ionized amine, >NH₂⁺)[3] |
| 1708 - 1703 | C=O stretching (carboxylic acid)[2][3] |
| 1623 | C=O stretching (4-quinolone ring) / C=C stretching[2][3] |
| 1588 - 1495 | C=C stretching (aromatic ring)[3] |
| 1450 | -OH bending (carboxylic acid) / C-H stretching[2] |
| 1384 | C-N stretching[2][3] |
| 1272 - 1267 | C-F stretching / C-O stretching (carboxylic acid)[2][3] |
| 1024 | C-N stretching[2] |
| 804 | C-H bending (aromatic)[2] |
Experimental Protocol: KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound.
Instrumentation:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press with a die
-
Vacuum pump (optional)
-
Infrared lamp or oven
Reagents:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for 2-3 hours to remove any moisture.[4]
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dried KBr.[4] Combine them in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained.[4]
-
Loading the Die: Carefully transfer the powdered mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet.
-
Pressing the Pellet: Place the die in a hydraulic press. Apply a pressure of approximately 10 tonnes for a 13 mm die.[4] If available, apply a vacuum during pressing to remove trapped air and improve pellet transparency.[4]
-
Pellet Removal: Carefully release the pressure and disassemble the die. Remove the transparent or translucent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, which is essential for its structural confirmation.
Quantitative Data (Chemical Shifts)
The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Chemical Shifts (DMSO-d₆):
| Atom Number | Chemical Shift (δ, ppm) |
| H-2 | 8.67 |
| H-5 | 7.89 |
| H-8 | 7.55 |
| H-1' | 3.52 |
| H-2', H-6' | 3.20 |
| H-3', H-5' | 3.08 |
| H-2'' | 1.32 |
| H-3'' | 1.15 |
Note: The provided ¹H NMR data is a representative set. Actual values may vary slightly.
¹³C NMR Chemical Shifts (DMSO-d₆):
| Atom Number | Chemical Shift (δ, ppm) |
| C-2 | 148.0 |
| C-3 | 111.5 |
| C-4 | 176.5 |
| C-4a | 139.0 |
| C-5 | 107.0 |
| C-6 | 154.0 |
| C-7 | 145.0 |
| C-8 | 104.5 |
| C-8a | 120.0 |
| C-1' | 35.5 |
| C-2', C-6' | 49.0 |
| C-3', C-5' | 45.0 |
| C-2'', C-3'' | 8.0 |
| COOH | 166.5 |
Note: The provided ¹³C NMR data is a representative set. Actual values may vary slightly.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 16 ppm) and acquisition time (e.g., 2-4 seconds).
-
Use a standard single-pulse experiment.
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds for ¹H).
-
Acquire the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm) and acquisition time.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the ciprofloxacin molecule.
-
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity and structure.
Quantitative Data
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of ciprofloxacin.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+H)⁺ | m/z 332.0 |
| Product Ion 1 | m/z 231.3 |
| Product Ion 2 | m/z 288.5 |
| Product Ion 3 | m/z 314.5 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the LC-MS/MS analysis of this compound.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 75 mm × 4.6 mm, 3.5 µm)
Reagents:
-
This compound sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (LC-MS grade)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and methanol, to a known concentration.
-
Chromatographic Separation:
-
Mobile Phase: A typical mobile phase consists of a mixture of 0.2% formic acid in water and methanol.
-
Flow Rate: A flow rate of 0.5 mL/min is commonly used.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL) of the sample solution.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electrospray Ionization (ESI) in the positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ion Transitions: Monitor the transition from the precursor ion (m/z 332.0) to characteristic product ions (e.g., m/z 231.3).
-
-
Data Analysis: Identify this compound based on its retention time and the specific MRM transitions.
Experimental Workflow
Mechanism of Action: Inhibition of DNA Gyrase
Ciprofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] The following diagram illustrates the mechanism of action of ciprofloxacin on DNA gyrase.
This guide provides foundational information for the spectroscopic characterization of this compound. The presented protocols and data serve as a starting point for researchers and scientists in the fields of drug development and quality control.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ciprofloxacin (B1669076) hydrochloride in bulk drug substances and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for quality control and stability studies. The protocol provides a clear and efficient separation of ciprofloxacin from its degradation products, making it suitable for routine analysis in a laboratory setting.
Introduction
Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and precise quantification of ciprofloxacin is crucial for ensuring the safety and efficacy of its pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4] This application note presents a validated isocratic RP-HPLC method that can effectively separate ciprofloxacin from its degradation products formed under various stress conditions, thus qualifying as a stability-indicating method.
Chromatographic Conditions
A comprehensive review of existing literature has led to the optimization of the following chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.025M Orthophosphoric Acid (pH 3.0 adjusted with Triethylamine) (40:60 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
This compound Sample (Bulk drug or formulation)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Hydrogen Peroxide (3%)
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.025M solution of orthophosphoric acid in water and adjust the pH to 3.0 ± 0.1 with triethylamine. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication before use.[1][5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting the standard stock solution with the mobile phase.[1]
-
Sample Solution Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of ciprofloxacin to a 50 mL volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtrate to 25 mL with the mobile phase to obtain a final concentration of approximately 20 µg/mL.[1]
System Suitability
To ensure the analytical system is working correctly, inject the 20 µg/mL working standard solution five times. The system suitability parameters should meet the following criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7][8] A summary of the stress conditions is provided below.
| Stress Condition | Procedure | Observed Degradation |
| Acid Hydrolysis | Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 0.1 N HCl at 70°C for 4 hours.[6][7] | ~20%[6][7] |
| Alkaline Hydrolysis | Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 0.1 N NaOH at 70°C for 4 hours.[6][7] | ~24%[6][7] |
| Oxidative Degradation | Reflux 1 mL of 1 mg/mL ciprofloxacin solution with 1 mL of 3% H₂O₂ at 70°C for 4 hours.[6][7] | ~40%[6][7] |
| Thermal Degradation | Expose the solid drug to dry heat at 60°C for 24 hours.[4][6][7] | ~10%[6][7] |
| Photolytic Degradation | Expose the solid drug to UV radiation (254 nm) for 5 days.[6][7] | ~30%[6][7] |
The stressed samples were neutralized (if necessary) and diluted with the mobile phase to a suitable concentration before injection into the HPLC system.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Results |
| Specificity | No interference from excipients or degradation products was observed at the retention time of ciprofloxacin. |
| Linearity (Range) | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[9] |
| Precision (RSD) | < 2.0% |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. ijpca.org [ijpca.org]
- 3. academic.oup.com [academic.oup.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
Application Notes and Protocols for Mycoplasma Decontamination in Cell Culture Using Ciprofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a persistent and often covert threat in cell culture, capable of significantly altering cellular physiology, metabolism, and morphology, thereby invalidating experimental outcomes. Due to the absence of a cell wall, mycoplasmas are unaffected by common antibiotics like penicillin and streptomycin. Ciprofloxacin (B1669076) hydrochloride, a fluoroquinolone antibiotic, offers a reliable and effective solution for eradicating mycoplasma from contaminated cell cultures.[1]
This document provides comprehensive application notes and detailed protocols for the effective use of ciprofloxacin hydrochloride in mycoplasma decontamination, ensuring the integrity and reliability of your research.
Mechanism of Action
Ciprofloxacin's efficacy against mycoplasma stems from its ability to inhibit essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] By targeting these enzymes, ciprofloxacin induces breaks in the bacterial DNA, which ultimately leads to cell death.[2][4] Its ability to penetrate the cell membrane makes it particularly effective against these intracellular contaminants.[1]
Data Presentation
The following tables summarize key quantitative data for the application of this compound in mycoplasma decontamination.
Table 1: Recommended Treatment Parameters for this compound
| Parameter | Recommended Value | Source(s) |
| Working Concentration | 10 µg/mL | [1][2][6][7] |
| Alternative Concentration | 20-25 µg/mL (for resistant strains) | [2][8] |
| Treatment Duration | 12-14 days | [1][2][6] |
| Post-Treatment Recovery | ≥ 2 weeks in antibiotic-free medium | [2][7] |
Table 2: Efficacy of this compound Treatment
| Cell Line(s) | Mycoplasma Species | Efficacy (Success Rate) | Source(s) |
| Murine plasmocytoma (X63-Ag8 653) | M. hyorhinis, M. gallisepticum, M. orale, M. salivarium, M. hominis, M. fermentans, M. arginini | Eradicated with 10 µg/mL | [6] |
| Human promyelocytic leukemia (HL-60) | Wild type laboratory infection | Eliminated after 12 days | [6] |
| Human monocytic leukemia (U-937) | Wild type laboratory infection | Eliminated after 12 days | [6] |
| Various (26 naturally infected cell lines) | Not specified | ~75-77% cure rate | [1][9][10] |
| Vero cells | Not specified | 20 µg/mL was the dilution of choice for elimination | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound monohydrate powder
-
Sterile, nuclease-free water[11]
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, weigh 100 mg of this compound monohydrate powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.[2]
-
Vortex thoroughly to dissolve the powder. Gentle warming may be necessary to aid dissolution.[2]
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles.
Protocol 2: Mycoplasma Decontamination of Adherent and Suspension Cell Cultures
Materials:
-
Mycoplasma-contaminated cell culture
-
Complete cell culture medium (antibiotic-free)
-
This compound stock solution (10 mg/mL)
-
Sterile phosphate-buffered saline (PBS)
-
Mycoplasma detection kit (PCR-based or other reliable method)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the contaminated cells at a moderate density in a new culture flask. Allow them to attach and enter a logarithmic growth phase (approximately 24 hours).[2]
-
For suspension cells, dilute the culture to a moderate density in a new flask with fresh, antibiotic-free medium.
-
-
Initiation of Treatment:
-
Prepare the treatment medium by adding the ciprofloxacin stock solution to the complete cell culture medium to a final concentration of 10 µg/mL. For example, add 10 µL of a 10 mg/mL ciprofloxacin stock solution to 10 mL of culture medium.[2]
-
Aspirate the old medium from the cells and replace it with the ciprofloxacin-containing medium.[2]
-
-
Treatment Period:
-
Incubate the cells under their standard growth conditions (e.g., 37°C, 5% CO2).[2]
-
Replace the ciprofloxacin-containing medium every 2-3 days for a total of 14 days.[2] This ensures a consistent concentration of the antibiotic.
-
During the treatment, monitor the cells for any signs of cytotoxicity, such as changes in morphology, decreased proliferation, or increased cell death.[2] If significant cytotoxicity is observed, consider reducing the ciprofloxacin concentration.
-
-
Post-Treatment Recovery:
-
After the 14-day treatment period, aspirate the ciprofloxacin-containing medium.[2]
-
Wash the cells once with sterile PBS.[2]
-
Add fresh, antibiotic-free complete culture medium.[2]
-
Culture the cells for a minimum of two weeks in the absence of any antibiotics to allow any residual, non-eradicated mycoplasma to repopulate to detectable levels.[7]
-
-
Verification of Elimination:
-
After the recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method, such as a PCR-based assay.[2]
-
It is highly recommended to re-test the culture at multiple time points post-treatment (e.g., 2 and 4 weeks) to confirm complete and permanent eradication.[2]
-
Visualizations
Caption: Workflow for mycoplasma elimination using ciprofloxacin.
Caption: Mechanism of action of ciprofloxacin on mycoplasma.
Important Considerations
-
Cytotoxicity: While generally safe at the recommended concentration, ciprofloxacin can exhibit cytotoxic effects in some cell lines, potentially causing slower proliferation or changes in morphology.[7][12][13][14] It is crucial to monitor cell health throughout the treatment period.
-
Resistance: Although effective against a broad range of mycoplasma species, resistant strains can emerge.[9][10][15] If treatment fails, consider using an alternative antibiotic with a different mechanism of action.
-
Verification: Always confirm the successful eradication of mycoplasma using a sensitive and reliable detection method. A negative result immediately after treatment does not guarantee complete elimination, hence the importance of the recovery period.
-
Prevention: The most effective strategy for managing mycoplasma is prevention through strict aseptic techniques and routine testing of cell cultures.
By adhering to these detailed protocols and considerations, researchers can effectively eliminate mycoplasma contamination, thereby safeguarding the validity and reproducibility of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portals.broadinstitute.org [portals.broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. diyhpl.us [diyhpl.us]
- 10. Treatment of mycoplasma contamination in a large panel of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ciprofloxacin Hydrochloride Stock Solution for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3] Accurate and consistent preparation of ciprofloxacin stock solutions is essential for obtaining reliable and reproducible results in various in vitro experiments, including Minimum Inhibitory Concentration (MIC) assays, time-kill studies, and cell culture applications.[4] This document provides detailed protocols for the preparation, storage, and handling of ciprofloxacin hydrochloride stock solutions for research purposes.
Physicochemical Properties
The solubility of ciprofloxacin is highly dependent on its chemical form (free base vs. hydrochloride salt) and the pH of the solvent. This compound is significantly more soluble in aqueous solutions than its free base form.[5]
Data Presentation
Table 1: Solubility of Ciprofloxacin
| Form | Solvent | Solubility | Reference |
| Ciprofloxacin (Free Base) | Water | Insoluble | [4] |
| 0.1N Hydrochloric Acid (HCl) | ~25 mg/mL | [4] | |
| Dimethyl Sulfoxide (DMSO) | <1 - 7 mg/mL at 25°C | [4] | |
| Ethanol | <1 mg/mL at 25°C | [4] | |
| This compound | Water | ~30 - 36 mg/mL at 25°C | [4][6] |
| 0.1N Hydrochloric Acid (HCl) | Soluble | [4][6] |
Table 2: Stability of Ciprofloxacin Stock Solutions
| Concentration | Solvent | Storage Temperature | Stability | Reference |
| 1 mg/mL | 1% HCl (~0.1N) | -20°C | At least 12 months | [7][8] |
| 4 - 200 mg/L | Water | -20°C | At least 60 days | [7][8] |
| Not specified | Aqueous Solution (HCl salt) | Room Temperature | At least 14 days | [6] |
Table 3: Typical Working Concentrations for In Vitro Assays
| Assay Type | Typical Concentration Range | Notes | Reference |
| Bacterial MIC Assays | 0.06 - 16 µg/mL | Most susceptible strains have MICs ≤ 1 µg/mL. A typical range for testing is 0.06 to 4 µg/mL. | [4][9][10] |
| Cell Culture (Contamination Control) | ~10 µg/mL | [4] |
Experimental Protocols
This protocol is suitable for the water-soluble this compound salt.
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
-
Pipettes and sterile tips
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of sterile, deionized water to the tube.[4] Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution but should be performed with caution.[4]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water to achieve a final concentration of 10 mg/mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[4][11]
-
Aliquoting: Dispense the sterilized stock solution into sterile, single-use microcentrifuge tubes.[4]
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store at -20°C for long-term use.[4][12]
Protocol 2: Preparation of Working Solutions
For most in vitro experiments, the stock solution must be diluted to a final working concentration in the appropriate sterile medium or buffer (e.g., Cation-Adjusted Mueller-Hinton Broth for MIC assays).[9]
Important Consideration: Ciprofloxacin's solubility is lowest at a neutral pH (between 6 and 8).[11] When diluting a stock solution into a neutral pH buffer or medium, precipitation can occur. To minimize this:
-
Add the stock solution drop-wise to the pre-warmed medium while actively vortexing or swirling.[11] This ensures rapid dispersion and prevents localized high concentrations.[11]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
Caption: Mechanism of Action of Ciprofloxacin in Bacteria.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 环丙沙星 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. シプロフロキサシン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Ciprofloxacin [himedialabs.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Monohydrate - LKT Labs [lktlabs.com]
Ciprofloxacin Hydrochloride: A Powerful Selection Agent in Bacterial Genetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin (B1669076) hydrochloride is a potent, broad-spectrum fluoroquinolone antibiotic that serves as a critical tool in bacterial genetics. Its specific mechanism of action—the inhibition of essential DNA replication enzymes—makes it an effective agent for selecting genetically modified bacteria and for studying the emergence of antibiotic resistance. These application notes provide an in-depth overview of the principles and protocols for using ciprofloxacin hydrochloride as a selection agent.
Mechanism of Action
Ciprofloxacin targets and inhibits two essential bacterial type II topoisomerases: DNA gyrase (gyrase) and topoisomerase IV.[1][2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication.[3] Ciprofloxacin binds to the gyrase-DNA complex, trapping the enzyme after it has cleaved the DNA and preventing the re-ligation of the strands.[1][2][3] This leads to an accumulation of double-strand DNA breaks, which are lethal to the bacterium.[2][3]
In many Gram-positive bacteria, topoisomerase IV is the primary target.[1] This enzyme is essential for the decatenation of daughter chromosomes after replication, allowing for their proper segregation into daughter cells.[1][3] Inhibition of topoisomerase IV by ciprofloxacin results in interlinked daughter chromosomes, preventing cell division.[3] The dual-targeting nature of ciprofloxacin is a key attribute, as simultaneous mutations in both enzymes are required for high-level resistance to develop.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of ciprofloxacin in a bacterial cell.
Bacterial Resistance to Ciprofloxacin
The emergence of ciprofloxacin resistance is a significant concern and a key area of study. The primary mechanisms of resistance include:
-
Target Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of ciprofloxacin to its target enzymes.[6][7][8][9]
-
Increased Efflux: Overexpression of efflux pumps, which actively transport ciprofloxacin out of the cell, reduces the intracellular drug concentration.[4][6][7]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can confer a low level of resistance.[6]
Quantitative Data for Ciprofloxacin as a Selection Agent
The effective concentration of ciprofloxacin for bacterial selection is dependent on the bacterial species, the specific strain, and the experimental goal (e.g., selection of transformants vs. selection of resistant mutants).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O | [10] |
| Molecular Weight | 385.82 g/mol | [10] |
| Solubility in Water | ~36 mg/mL at 25°C | [5] |
| Solubility in 0.1 N HCl | Soluble | [5] |
| Storage of Stock Solution | -20°C, protected from light | [11] |
Table 2: Typical Working Concentrations for Ciprofloxacin in Bacterial Genetics
| Application | Bacterial Species | Concentration Range | Notes | Reference |
| MIC Assays | E. coli | 0.016 - >1 µg/mL | Susceptible strains typically have MICs ≤ 1 µg/mL. | [11][12] |
| P. aeruginosa | 0.5 - 8 µg/mL | Mutant Prevention Concentration (MPC) can be significantly higher. | [13] | |
| Selection of Transformants | General | 1x - 10x MIC of the recipient strain | Concentration should be high enough to kill non-transformed cells. | [14] |
| Selection of Resistant Mutants | P. aeruginosa | 0.06 - 5.0 µg/mL | Sub-inhibitory concentrations can select for efflux pump overproduction. | [13] |
| N. gonorrhoeae | As low as 0.004 µg/L (1/1000 of MIC) | Demonstrates selection at very low concentrations. | [15] | |
| E. coli | 4x MIC | Used to measure the spontaneous rate of mutation. | [16] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol is suitable for the water-soluble this compound salt.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance and weighing paper
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh 100 mg of this compound powder and transfer it to a sterile conical tube.[11]
-
Add sterile, nuclease-free water to a final volume of 10 mL.[5]
-
Vortex the solution until the powder is completely dissolved.[5] Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[11]
-
Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.[11]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plate
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony into broth and grow overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Further dilute to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17][18]
-
Prepare Ciprofloxacin Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[18] b. Add a calculated volume of ciprofloxacin stock solution to the first column to achieve the highest desired concentration (e.g., 64 µg/mL). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[18] d. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).[18]
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[19] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Selection of Bacterial Transformants
Materials:
-
Competent bacterial cells
-
Plasmid DNA with a selectable marker (e.g., a gene conferring ciprofloxacin resistance)
-
LB agar (B569324) plates containing ciprofloxacin
-
SOC medium (or similar recovery broth)
-
Incubator (37°C)
Procedure:
-
Transformation: a. Thaw competent cells on ice.[20] b. Add 1-5 µL of plasmid DNA to 20-50 µL of competent cells.[20] c. Incubate the cell/DNA mixture on ice for 20-30 minutes.[20] d. Heat-shock the mixture at 42°C for 30-60 seconds.[20] e. Immediately return the tube to the ice for 2 minutes.[20]
-
Recovery: a. Add 250-1000 µL of SOC medium (without antibiotic) to the cells.[20] b. Incubate at 37°C with shaking for 45-60 minutes to allow for the expression of the resistance gene.[20]
-
Plating: a. Spread 50-200 µL of the recovered culture onto pre-warmed LB agar plates containing ciprofloxacin at a selective concentration (typically 1x-10x the MIC of the untransformed host strain). b. Include a negative control (competent cells without plasmid DNA) plated on a ciprofloxacin plate to confirm the effectiveness of the selection.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis: Only transformed cells containing the plasmid with the ciprofloxacin resistance marker will form colonies.
Selection of Spontaneous Ciprofloxacin-Resistant Mutants
Materials:
-
Susceptible bacterial strain
-
LB agar plates containing various concentrations of ciprofloxacin
-
LB broth
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Grow a large culture of the susceptible bacterial strain in LB broth overnight to reach a high cell density (e.g., >10⁹ CFU/mL). This increases the probability of containing spontaneous mutants.
-
Plating for Selection: a. Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh broth. b. Plate a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto LB agar plates containing ciprofloxacin at a concentration that inhibits the growth of the parent strain (e.g., 2x-4x the MIC).[21] c. To determine the mutation frequency, also plate serial dilutions of the culture on non-selective LB agar plates to determine the total viable cell count.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: a. Count the number of colonies on both the selective and non-selective plates. b. Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated. c. Isolate colonies from the selective plates and confirm their resistance by re-streaking on ciprofloxacin-containing agar and determining their MIC.
Logical Workflow for Mutant Selection
Caption: Logical workflow for selecting spontaneous resistant mutants.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of action of and resistance to ciprofloxacin [pubmed.ncbi.nlm.nih.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of Ciprofloxacin Concentration on the Frequency and Nature of Resistant Mutants Selected from Pseudomonas aeruginosa mutS and mutT Hypermutators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutation Supply and Relative Fitness Shape the Genotypes of Ciprofloxacin-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Target Site Concentrations of Ciprofloxacin after Single Intravenous and Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. addgene.org [addgene.org]
- 21. benchchem.com [benchchem.com]
Application of UV-Vis Spectrophotometry for the Quantitative Analysis of Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of ciprofloxacin in raw materials, pharmaceutical formulations, and biological fluids is crucial for ensuring its safety, efficacy, and quality.[1] Among the various analytical techniques available, UV-Vis spectrophotometry stands out as a simple, cost-effective, rapid, and accessible method for the routine analysis of ciprofloxacin.[1][2][3] This application note provides a detailed overview and protocols for the quantitative analysis of ciprofloxacin using UV-Vis spectrophotometry.
Principle
The fundamental principle behind the UV-Vis spectrophotometric analysis of ciprofloxacin lies in its ability to absorb ultraviolet radiation at specific wavelengths. The chromophoric structure of the ciprofloxacin molecule allows it to absorb light in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship forms the basis for the quantitative determination of ciprofloxacin. Ciprofloxacin typically exhibits a maximum absorbance (λmax) in the range of 272 nm to 278 nm, which is utilized for its quantification.[4][3][5]
Key Advantages of UV-Vis Spectrophotometry for Ciprofloxacin Analysis:
-
Simplicity and Speed: The method is straightforward and allows for rapid sample analysis.[4][6]
-
Cost-Effectiveness: It requires relatively inexpensive instrumentation and reagents compared to other analytical techniques like HPLC.[7][2]
-
Accuracy and Precision: When properly validated, the method provides accurate and precise results for routine quality control.[2][6]
-
Wide Applicability: It can be used to analyze ciprofloxacin in various forms, including bulk drug, tablets, and ophthalmic solutions.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated UV-Vis spectrophotometric methods for ciprofloxacin analysis.
| Parameter | Reported Values | Solvent/Medium | Wavelength (λmax) | Reference |
| Linearity Range | 2.5 - 15 µg/mL | 0.1M Hydrochloric Acid | 277 nm | [2][9] |
| 2 - 12 µg/mL | Distilled Water | 272 nm | [3] | |
| 5 - 50 µg/mL | Distilled Water | 273 nm | [6] | |
| 2 - 10 µg/mL | Not Specified | 278 nm | [10] | |
| 2.0 - 7.0 µg/mL | Not Specified | 275 nm | [8] | |
| Correlation Coefficient (R²) | > 0.999 | 0.1M Hydrochloric Acid | 277 nm | [2][9] |
| > 0.99 | Distilled Water | 272 nm | [3] | |
| 0.999 | Not Specified | 278 nm | [10] | |
| Limit of Detection (LOD) | 0.4385 µg/mL | 0.1M Hydrochloric Acid | 277 nm | [2][9] |
| 0.786 µg/mL | Not Specified | 278 nm | [10] | |
| Limit of Quantitation (LOQ) | 1.4617 µg/mL | 0.1M Hydrochloric Acid | 277 nm | [2][9] |
| 2.383 µg/mL | Not Specified | 278 nm | [10] | |
| Accuracy (Recovery) | 100.10% - 100.83% | 0.1M Hydrochloric Acid | 277 nm | [2][9] |
| > 99.0% | Not Specified | 278 nm | [10] |
Experimental Protocols
This section outlines a generalized protocol for the UV-Vis spectrophotometric analysis of ciprofloxacin in a tablet dosage form. This protocol should be adapted and validated for specific laboratory conditions and sample matrices.
Materials and Reagents
-
Ciprofloxacin Hydrochloride reference standard
-
Ciprofloxacin tablets
-
0.1 N Hydrochloric Acid (HCl) or Distilled Water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Mortar and pestle
-
Analytical balance
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
Protocol 1: Analysis of Ciprofloxacin in Tablet Formulation
1. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and make up the volume to 100 mL with 0.1 N HCl or distilled water. This is the standard stock solution.
2. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the same solvent to obtain concentrations within the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).
3. Preparation of Sample Solution:
-
Weigh and finely powder at least 20 ciprofloxacin tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of ciprofloxacin.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent (0.1 N HCl or distilled water) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.
-
From the filtered solution, take an appropriate aliquot and dilute it with the solvent to obtain a final concentration within the calibrated range.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan the wavelength range from 400 nm to 200 nm.
-
Use the solvent as a blank.
-
Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of all the working standard solutions and the sample solution.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of ciprofloxacin in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the amount of ciprofloxacin per tablet.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Ciprofloxacin.
Logical Relationship for Quantitative Analysis
Caption: Beer-Lambert Law Relationship.
References
- 1. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 2. orapuh.org [orapuh.org]
- 3. ijbpas.com [ijbpas.com]
- 4. mjpms.in [mjpms.in]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Spectrophotometric Determination of this compound in Ophthalmic Solution [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. cjm.ichem.md [cjm.ichem.md]
Ciprofloxacin Hydrochloride: Application Notes and Protocols for Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ciprofloxacin (B1669076) hydrochloride and its application in standardized antibiotic susceptibility testing (AST). Detailed protocols for established methodologies are presented to ensure accurate and reproducible results in research and drug development settings.
Introduction
Ciprofloxacin hydrochloride is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a critical agent in both clinical practice and microbiological research. Accurate determination of bacterial susceptibility to ciprofloxacin is essential for monitoring resistance trends, informing therapeutic strategies, and evaluating new antimicrobial agents.
Mechanism of Action
Ciprofloxacin exerts its antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[3][4][5]
Caption: Mechanism of action of this compound.
Chemical Structure
Ciprofloxacin is chemically described as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[4][6] The hydrochloride salt is commonly used in pharmaceutical formulations.
Molecular Formula: C₁₇H₁₈FN₃O₃ · HCl · H₂O[4]
Molecular Weight: 385.8 g/mol [4]
Data Presentation: Ciprofloxacin Susceptibility Breakpoints
The following tables summarize the clinical breakpoints for ciprofloxacin as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to categorize microorganisms as Susceptible (S), Intermediate (I), or Resistant (R). Researchers should always consult the latest versions of the respective guidelines for the most current information.
Table 1: Ciprofloxacin MIC Breakpoints (mg/L)
| Organism/Group | CLSI (M100) | EUCAST |
| S | I | |
| Enterobacterales | ≤ 0.25 | 0.5 |
| Pseudomonas aeruginosa | ≤ 0.5 | 1 |
| Acinetobacter spp. | - | - |
| Staphylococcus aureus | ≤ 1 | 2 |
| Salmonella spp. | ≤ 0.06 | 0.12-0.5 |
Note: Breakpoints can vary for specific species within a group and are subject to change. The "Intermediate" category implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher dosage of the drug can be used.
Table 2: Ciprofloxacin Disk Diffusion Zone Diameter Breakpoints (mm) for a 5 µg disk
| Organism/Group | CLSI (M100) | EUCAST |
| S | I | |
| Enterobacterales | ≥ 21 | 16-20 |
| Pseudomonas aeruginosa | ≥ 21 | 16-20 |
| Staphylococcus aureus | ≥ 21 | 16-20 |
| Salmonella spp. | ≥ 31 | 21-30 |
Experimental Protocols
Standardized protocols are critical for obtaining reliable and comparable AST results. The following are detailed methodologies for three widely accepted methods.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of a bacterial isolate to ciprofloxacin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Caption: Kirby-Bauer Disk Diffusion Workflow.
Materials:
-
Ciprofloxacin disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or broth
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: From a pure 18-24 hour culture, select 3-4 isolated colonies and suspend them in sterile saline or broth.[7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum.[8] Remove excess liquid by pressing the swab against the inner wall of the tube.[9] Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
Disk Application: Aseptically apply a 5 µg ciprofloxacin disk to the surface of the inoculated agar plate.[7] Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.[7] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the breakpoints provided in Table 2.
Broth Microdilution Method
This quantitative method determines the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, which is the lowest concentration that inhibits visible bacterial growth.
Caption: Broth Microdilution Workflow.
Materials:
-
This compound powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Ciprofloxacin Dilutions: Prepare a stock solution of ciprofloxacin. Perform serial twofold dilutions of the stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension must be further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Inoculation: Inoculate each well of the microtiter plate containing the ciprofloxacin dilutions with the standardized bacterial inoculum.[10] The final volume in each well is typically 100 or 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading and Interpretation: Following incubation, the MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) in the well.[7] The result can be read visually or with a microplate reader. Interpret the MIC value according to the breakpoints in Table 1.
Gradient Diffusion Method (E-test)
This method utilizes a plastic strip impregnated with a continuous gradient of ciprofloxacin to determine the MIC.
Materials:
-
Ciprofloxacin gradient strips (e.g., E-test®)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum and Plate Preparation: Prepare a standardized bacterial inoculum and inoculate an MHA plate as described for the Kirby-Bauer method.[11]
-
Strip Application: Aseptically apply the ciprofloxacin gradient strip to the center of the inoculated agar surface, ensuring the entire length of the strip is in contact with the agar.[1][7]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[7]
-
Reading and Interpretation: After incubation, an elliptical zone of inhibition will form along the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11] If the intersection occurs between two markings, the higher value should be recorded. Interpret the MIC value based on the breakpoints in Table 1.
Quality Control
Regular quality control (QC) testing is imperative to ensure the accuracy and precision of AST results. Standard QC strains with known ciprofloxacin MICs and zone diameters should be tested concurrently with clinical or research isolates. Results should fall within the acceptable ranges specified by CLSI or EUCAST.
Table 3: Example CLSI Quality Control Ranges for Ciprofloxacin
| QC Strain | MIC (mg/L) | Disk Diffusion Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | 0.004 - 0.016 | 30 - 40 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 0.5 | - |
| Pseudomonas aeruginosa ATCC® 27853 | 0.25 - 1 | 25 - 33 |
Note: These are example ranges and the most current QC tables from the relevant standards organization should always be consulted.
Logical Interpretation of Results
The final step in AST is the categorization of the bacterial isolate based on the obtained quantitative (MIC) or qualitative (zone diameter) data and the established clinical breakpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Studying Ciprofloxacin Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of ciprofloxacin (B1669076) resistance in clinical bacterial isolates. The following sections detail methodologies for phenotypic susceptibility testing and genotypic analysis of common resistance mechanisms.
Phenotypic Susceptibility Testing
Phenotypic testing is the foundational method for determining the level of resistance of a clinical isolate to ciprofloxacin. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
Accurate MIC determination is critical for guiding therapeutic choices and for resistance surveillance.[2] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility.[1]
Table 1: CLSI Breakpoints for Ciprofloxacin against Enterobacteriaceae
| Category | MIC (µg/mL) | Disk Diffusion (5-µg disk) Zone Diameter (mm) |
| Susceptible (S) | ≤ 0.25 | ≥ 21 |
| Intermediate (I) | 0.5 | 16 - 20 |
| Resistant (R) | ≥ 1 | ≤ 15 |
Data based on 2019 CLSI revisions. Note that breakpoints can vary by bacterial species.[3][4]
Protocol 1: Broth Microdilution MIC Assay
This method involves testing a microorganism's ability to grow in serially diluted antibiotic concentrations in a liquid medium.[2]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Ciprofloxacin powder of known potency[2]
-
Sterile 96-well microtiter plates[2]
-
Bacterial inoculum suspension equivalent to a 0.5 McFarland standard
-
Incubator (35 ± 2°C)[1]
-
Pipettes and sterile tips
Procedure:
-
Prepare Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin (e.g., 1000 µg/mL) and filter-sterilize.[1]
-
Prepare Ciprofloxacin Dilutions: Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).[1]
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest ciprofloxacin concentration that completely inhibits visible bacterial growth.[1][2]
Protocol 2: Agar (B569324) Dilution MIC Assay
In this method, varying concentrations of ciprofloxacin are incorporated into molten agar before it solidifies.
Materials:
-
Mueller-Hinton Agar (MHA)[2]
-
Ciprofloxacin powder
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Multipoint replicator (optional)
-
Incubator (35 ± 1°C)[2]
Procedure:
-
Prepare Ciprofloxacin-Agar Plates: Prepare serial twofold dilutions of ciprofloxacin and add each dilution to molten MHA (cooled to 45-50°C). Pour the agar into sterile petri dishes and allow them to solidify. A control plate without antibiotic should also be prepared.[2]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (approximately 1 x 10⁴ CFU/spot).[5]
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.[2]
-
Reading Results: The MIC is the lowest concentration of ciprofloxacin on the agar plate that inhibits visible growth.[2]
Protocol 3: Gradient Diffusion (E-test®) MIC Assay
This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations.
Materials:
-
Ciprofloxacin gradient strips (e.g., Etest®)[1]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35 ± 2°C)[1]
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Apply Gradient Strip: Aseptically apply the ciprofloxacin gradient strip to the center of the inoculated agar surface.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[1]
-
Reading Results: An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[2]
Genotypic and Mechanistic Analysis
Understanding the genetic basis of resistance is crucial for tracking its spread and for the development of new therapeutics. The primary mechanisms of ciprofloxacin resistance include target site mutations, increased efflux pump expression, and plasmid-mediated resistance.[6][7][8]
Mechanisms of Ciprofloxacin Resistance
Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Resistance typically arises from:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes prevent ciprofloxacin from binding to its target enzymes.[8][9]
-
Efflux Pump Overexpression: Increased production of efflux pumps, such as AcrAB-TolC in E. coli, actively transports ciprofloxacin out of the bacterial cell.[8][10]
-
Plasmid-Mediated Resistance: Acquisition of genes, such as qnr genes, on mobile genetic elements. Qnr proteins protect DNA gyrase from ciprofloxacin.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Rapid and Simple Determination of Ciprofloxacin Resistance in Clinical Strains of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Assay for Detection of Ciprofloxacin Resistance in Neisseria gonorrhoeae Isolates from Cultures and Clinical Nucleic Acid Amplification Test Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ciprofloxacin in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models of bacterial infection. The following sections detail the efficacy, pharmacokinetics, and experimental protocols for utilizing ciprofloxacin in research settings, with a focus on providing actionable data and methodologies for scientists in the field of infectious disease and drug development.
Introduction to Ciprofloxacin in Preclinical Research
Ciprofloxacin has been extensively evaluated in numerous animal models of infection, demonstrating in vivo activity that generally correlates well with its in vitro potency.[1] Animal models are indispensable tools for assessing the efficacy of antimicrobial agents, helping to establish correct dosages and predicting clinical outcomes in humans.[2] Studies in animal models have shown ciprofloxacin to be as effective or even superior to other standard antibiotics in treating infections caused by a wide range of Gram-negative and some Gram-positive bacteria.[1] Its efficacy has been demonstrated in models for numerous conditions, including pneumonia, endocarditis, meningitis, sepsis, and various soft tissue infections.[3]
Efficacy of Ciprofloxacin in Various Animal Models
Ciprofloxacin has demonstrated significant efficacy across a variety of infection models, showcasing its broad-spectrum activity.
-
Endocarditis: In a rabbit model of staphylococcal endocarditis, ciprofloxacin was as effective as nafcillin (B1677895) and a combination of nafcillin and gentamicin (B1671437) in treating methicillin-susceptible Staphylococcus aureus infections. It also showed efficacy equal to vancomycin (B549263) against methicillin-resistant S. aureus (MRSA).[2]
-
Meningitis: In a rabbit model of Pseudomonas aeruginosa meningitis, ciprofloxacin was as effective as the combination of ceftazidime (B193861) and tobramycin (B1681333) in reducing bacterial loads in the cerebrospinal fluid.[2]
-
Pneumonia: A study in neutropenic guinea pigs with Pseudomonas aeruginosa pneumonia found ciprofloxacin to be as effective as the combination of ceftazidime and tobramycin, and superior to either drug used alone.[2]
-
Sepsis: Ciprofloxacin shows potential in treating sepsis, not only due to its bactericidal properties but also because of its immunomodulatory effects.[4] The Cecal Ligation and Puncture (CLP) model is a common and clinically relevant model for inducing polymicrobial sepsis to test such interventions.[4]
-
Systemic, Respiratory, and Urinary Tract Infections in Mice: Intravenous administration of ciprofloxacin in mice with systemic infections caused by S. aureus, E. coli, K. pneumoniae, S. marcescens, and P. aeruginosa was found to be 6- to 17-fold more potent than oral administration.[5] It was also superior to oral administration in murine models of respiratory and urinary tract infections.[5]
-
Stationary-Phase Bacteria: In a granuloma pouch model in mice, ciprofloxacin was effective at killing stationary-phase Escherichia coli and Pseudomonas aeruginosa, which is significant for treating abscesses where bacteria may not be actively dividing.[6]
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacokinetics and efficacy of ciprofloxacin from various animal model studies.
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Different Animal Models
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (F%) | Reference |
| Canine | Intravenous (IV) | 10 | - | - | 3.7 | 100 | [7] |
| Oral (Tablet) | ~23 | 4.4 | 2.6 | 2.6 | 58.4 | [7] | |
| Oral (Solution) | 250 mg (total) | 4.67 | - | 3.1 | 71 | [8] | |
| Feline | Intravenous (IV) | 5 | - | - | 4.5 | 100 | |
| Oral | 11-16 | 2.0 | 1.1 | 4.8 | 79.5 | ||
| Rat | Oral | 50 | - | - | - | - | [9] |
| Mouse | Intravenous (IV) | 20 | >10 | <0.1 | ~1 | - | [10] |
| Intraperitoneal (IP) | 20 | ~4 | 0.25 | ~1.5 | - | [10] | |
| Rabbit | Intravenous (IV) | 20 | - | - | 1.8 | - | |
| Goat (Pregnant) | Intravenous (IV) | 7.5 | - | - | - | - | [11] |
| Intramuscular (IM) | 7.5 | - | - | - | - | [11] |
Note: '-' indicates data not specified in the provided search results.
Table 2: Efficacy of Ciprofloxacin (ED50) in Murine Systemic Infection Models
| Bacterial Strain | Intravenous ED50 (mg/kg) | Oral ED50 (mg/kg) | Reference |
| Staphylococcus aureus Smith | 0.538 | - | [5] |
| Escherichia coli 444 | 0.0625 | - | [5] |
| Klebsiella pneumoniae KC-1 | 0.0941 | - | [5] |
| Serratia marcescens T-55 | 0.294 | - | [5] |
| Pseudomonas aeruginosa 15846 | 7.76 | - | [5] |
| Klebsiella pneumoniae DT-S (Respiratory) | 20.1 | 26.2 | [5] |
Note: ED50 is the 50% effective dose.
Detailed Experimental Protocols
General In Vivo Efficacy Testing Workflow
A typical workflow for assessing the in vivo efficacy of ciprofloxacin against a bacterial pathogen in a mouse model is outlined below.
References
- 1. Animal models: the in-vivo evaluation of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic efficacy of intravenous and oral ciprofloxacin in experimental murine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetic and Pharmacodynamic Modeling of Enrofloxacin and Its Metabolite Ciprofloxacin in Pregnant Goats - PMC [pmc.ncbi.nlm.nih.gov]
Ciprofloxacin Hydrochloride for Preventing Contamination in Primary Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Contamination of primary cell cultures with microorganisms is a pervasive issue that can alter cellular functions, compromise experimental integrity, and lead to significant data loss. Mycoplasma, bacteria lacking a cell wall, are particularly insidious contaminants as they are resistant to common antibiotics like penicillin and streptomycin (B1217042) and often do not cause visible turbidity in the culture medium.[1][2] Ciprofloxacin (B1669076) hydrochloride, a broad-spectrum fluoroquinolone antibiotic, offers a reliable and effective method for both preventing and eradicating microbial contamination, especially from mycoplasma species.[1][3][4] This document provides detailed data, protocols, and visualizations for the effective use of ciprofloxacin in primary cell culture.
Mechanism of Action
Ciprofloxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5][6][7] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1][7] By targeting these enzymes, ciprofloxacin induces double-strand DNA breaks, halting bacterial replication and leading to cell death.[6][8] Its ability to penetrate cellular membranes makes it particularly effective against intracellular contaminants like mycoplasma.[1] While highly effective against prokaryotes, at concentrations significantly higher than those used for decontamination, ciprofloxacin can affect mammalian topoisomerase II, potentially leading to cytotoxicity.[3]
Data Presentation
The following tables summarize key quantitative data for the application of ciprofloxacin hydrochloride in primary cell culture.
Table 1: Recommended Concentrations for Mycoplasma and Bacteria Control
| Application | Contaminant Type | Recommended Concentration (µg/mL) | Treatment Duration | Efficacy / Cure Rate | References |
| Prophylaxis/Prevention | General Bacteria & Mycoplasma | 1 - 10 | Continuous | N/A | [9] |
| Eradication | Mycoplasma | 10 | 12 - 14 days | ~75-77% | [1][4][10] |
| Eradication | Gram-positive & Gram-negative Bacteria | 10 - 25 | 7 - 14 days | Strain Dependent | [5][11] |
Table 2: Efficacy Data - Minimum Inhibitory Concentration (MIC) against Common Contaminants
| Microorganism | Type | Reported MIC (µg/mL) | References |
| Mycoplasma hyorhinis | Mycoplasma | < 1.0 | [1][4] |
| Mycoplasma gallisepticum | Mycoplasma | < 1.0 | [1][4] |
| Mycoplasma orale | Mycoplasma | < 1.0 | [1][4] |
| Mycoplasma fermentans | Mycoplasma | < 1.0 | [1][4] |
| Bacillus sp. | Gram-positive Bacteria | Varies | [11] |
| Escherichia coli | Gram-negative Bacteria | 0.015 - 1.0 | [12] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.25 - 4.0 | [12] |
Table 3: Cytotoxicity Data in Mammalian Cells
| Cell Type | Assay | Concentration (µg/mL) | Exposure Time | Observed Effect | References |
| Human Fibroblasts | Neutral Red | 5 - 12.5 | 24 - 72 hrs | Increased cell growth | [13][14] |
| Human Fibroblasts | Neutral Red | 50 - 75 | 48 - 72 hrs | Decreased viability | [13][14] |
| Equine Tenocytes | Cell Viability Assay | 1, 25, 50, 100, 300 | 96 hrs | 25-33% viability reduction (except at 10 µg/mL) | [15] |
| ARPE-19 | Cell Viability Assay | 30 - 120 | 48 - 72 hrs | Negative association with viability | [16] |
| HeLa Cells | Trypan Blue | 20 - 100 | 24 - 48 hrs | Dose-dependent decrease in proliferation | [17] |
Note: Cytotoxicity is cell-type dependent and varies with concentration and exposure duration. It is crucial to validate the optimal non-toxic concentration for your specific primary cell line.
Experimental Protocols
Protocol 1: Preparation of Ciprofloxacin Stock and Working Solutions
-
Materials:
-
This compound powder (e.g., Corning 61-277-RG)
-
Sterile, deionized water or 0.1 M HCl
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure for 10 mg/mL Stock Solution: a. Weigh out 100 mg of this compound powder in a sterile conical tube. b. Add 10 mL of sterile deionized water. Ciprofloxacin is slightly soluble in water; solubility can be increased by using a dilute acid.[5] c. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required. d. Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube. e. Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL per tube). f. Store aliquots at -20°C. Stock solutions are stable for at least 12 months when frozen.[8]
-
Procedure for Working Solution (10 µg/mL): a. Thaw one aliquot of the 10 mg/mL stock solution. b. To prepare 100 mL of culture medium with ciprofloxacin, add 100 µL of the 10 mg/mL stock solution to 100 mL of your complete cell culture medium. This is a 1:1000 dilution. c. Mix the medium thoroughly before adding it to the cells. Always prepare fresh medium containing ciprofloxacin.[3][8]
Protocol 2: Routine Prophylactic Use to Prevent Contamination
This protocol is intended for the continuous prevention of contamination in established primary cell cultures.
-
Culture Initiation: When isolating or thawing primary cells, use a complete culture medium supplemented with ciprofloxacin at a final concentration of 5-10 µg/mL.
-
Medium Changes: For every subsequent medium change, use freshly prepared medium containing ciprofloxacin at the same concentration.
-
Monitoring: Regularly monitor cell morphology, growth rate, and viability. While ciprofloxacin has low cytotoxicity at the recommended concentrations, some primary cell lines may be more sensitive.[4]
-
Long-Term Use: Continuous long-term use is a common practice, but it is advisable to periodically culture a batch of cells in antibiotic-free medium to check for cryptic contamination and ensure the antibiotic is not masking a low-level infection.
Protocol 3: Eradication of Mycoplasma Contamination
This protocol outlines the steps for treating a culture confirmed to be positive for mycoplasma.
-
Initiate Treatment: Aspirate the old medium from the contaminated culture flask. Add complete culture medium supplemented with 10 µg/mL of ciprofloxacin.[1][3]
-
Treatment Period: Incubate the cells under their normal growth conditions for a total of 14 days.[1][3][6]
-
Medium Replacement: Replace the medium with fresh ciprofloxacin-containing medium (10 µg/mL) every 2-3 days to ensure a constant antibiotic concentration.[1][3]
-
Monitor Cytotoxicity: Observe the cells daily for any signs of toxicity, such as changes in morphology, detachment, or reduced proliferation.[3] If significant toxicity is observed, consider reducing the ciprofloxacin concentration.
-
Post-Treatment Recovery: After the 14-day treatment, aspirate the ciprofloxacin-containing medium, wash the cells once with sterile PBS, and add fresh, antibiotic-free complete culture medium.[1][3]
-
Verification: Culture the cells in antibiotic-free medium for at least two weeks.[6][10] Then, re-test for mycoplasma contamination using a reliable method (e.g., PCR, DAPI staining) to confirm successful eradication.[1]
Visualizations
Caption: Workflow for prophylactic use of ciprofloxacin in primary cell culture.
Caption: Simplified mechanism of action of Ciprofloxacin in bacteria and eukaryotes.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioworld Ciprofloxacin (Cipro) Hydrochloride, Ready-to-Use, Sterile, 2 | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 6. dkfz.de [dkfz.de]
- 7. 61-277-RG | Corning® 5 g this compound, Powder | Corning [ecatalog.corning.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound › Reagents›Cell Culture›Life Sciences › SERVA Electrophoresis GmbH [serva.de]
- 10. diyhpl.us [diyhpl.us]
- 11. innovationinfo.org [innovationinfo.org]
- 12. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ciprofloxacin reduces tenocyte viability and proteoglycan synthesis in short-term explant cultures of equine tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjophth.bmj.com [bmjophth.bmj.com]
- 17. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ciprofloxacin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical techniques for the quantification of ciprofloxacin (B1669076) in various biological matrices, including plasma, serum, and urine. The described methodologies are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical research.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.[1] Monitoring its concentration in biological fluids is essential for ensuring therapeutic efficacy and minimizing toxicity.[2] This document details several robust analytical methods, including High-Performance Liquid Chromatography (HPLC) with different detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays.
Mechanism of Action of Ciprofloxacin
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[3][4] This mechanism is highly specific to bacterial enzymes, ensuring selective toxicity.[4]
Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for ciprofloxacin detection in biological fluids.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Detector | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference(s) |
| Human Plasma | Fluorescence | 0.02–4 | 0.01 | 0.02 | 72.8 - 83.5 | [5] |
| Human Plasma | UV | 0.05–8 | - | 0.05 | - | [6] |
| Human Plasma | UV | 0.05 - 5 | 0.02 | 0.05 | 94.27 | [7] |
| Human Serum | Fluorescence | 0.08 - 10 | - | - | - | |
| Human Serum | UV & Fluorescence | - | 0.1 (UV), 0.02 (FD) | - | - | |
| Human Urine | UV | 1 - 20 | - | 1 | - | |
| Pig Plasma | UV | - | 0.07 | - | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference(s) |
| Mouse Plasma & Urine | 100–5000 | 100 | - | |
| Human Urine | - | 0.1 | - |
Table 3: Capillary Electrophoresis (CE) Methods
| Biological Matrix | Linearity Range (nmol/mL) | LOQ (nmol/mL) | Recovery (%) | Reference(s) |
| Human Urine | 1–6 | 0.2 | 85–115 | |
| Animal Tissues | 2-10 | 0.8 | 85-115 |
Table 4: Immunoassay Methods
| Method | Biological Matrix | IC50 (ng/mL) | LOD (µg/mL) | Reference(s) |
| Lateral Flow Immunoassay | Pork & Chicken Samples | 7360 | 0.2 | [3] |
| IC-ELISA | Milk & Animal Tissues | 26.23 | - | |
| Dual-Mode Immunoassay | Fish Products | - | 0.0001 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is adapted from a method for determining ciprofloxacin in human plasma.
a. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) solution (e.g., 10 ng/µL sarafloxacin (B1681457) in methanol).
-
Add 2 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Inject 20 µL into the HPLC system.[2]
Caption: Workflow for plasma sample preparation for HPLC analysis.
b. Chromatographic Conditions
-
Column: Synergi Max-RP C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.025 M aqueous ortho-phosphoric acid / methanol (B129727) / acetonitrile (75:13:12, v/v/v), pH adjusted to 3.0 with triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detector Wavelengths: Excitation at 278 nm, Emission at 450 nm
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method for the determination of ciprofloxacin in mouse plasma and urine.
a. Sample Preparation
-
For plasma, use 20 µL; for urine, use 30 µL.
-
Add an internal standard (e.g., d8-ciprofloxacin).
-
Precipitate proteins with an appropriate volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Column: C18 analytical column
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) (0.1% formic acid) and acetonitrile
-
Flow Rate: 0.6 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Ciprofloxacin: m/z 332.1 → 230.8
-
d8-Ciprofloxacin (IS): m/z 340.1 → 296.1
-
Caption: General workflow for LC-MS/MS analysis of ciprofloxacin.
Capillary Electrophoresis (CE)
This protocol is for the determination of ciprofloxacin in human urine.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Take a known volume of urine.
-
Perform liquid-liquid extraction using a mixture of dichloromethane (B109758) and chloroform (B151607) (3:1, v/v).
-
Vortex for 15 minutes.
-
Centrifuge and collect the organic layer.
-
Evaporate the solvent and reconstitute in the background electrolyte.
b. CE Conditions
-
Capillary: Fused silica
-
Background Electrolyte (BGE): 0.1 mol/L phosphate-borate buffer (pH 8.40)
-
Separation Voltage: 16 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic
-
Detection: UV at 288 nm
Immunoassay (Lateral Flow)
This is a general protocol for a competitive lateral flow immunoassay for ciprofloxacin detection.[3]
a. Principle Ciprofloxacin in the sample competes with a ciprofloxacin-conjugate immobilized on the test line for binding to gold nanoparticle-labeled antibodies. A higher concentration of ciprofloxacin in the sample results in a weaker signal at the test line.
b. Procedure
-
Prepare the sample extract.
-
Apply a few drops of the sample extract to the sample pad of the lateral flow strip.
-
Allow the liquid to migrate along the strip.
-
Read the results visually or with a strip reader after a specified time. The presence of a visible test line indicates a negative result (ciprofloxacin concentration below the cutoff), while the absence or a fainter test line indicates a positive result.
Caption: Competitive principle of a lateral flow immunoassay for ciprofloxacin.
Conclusion
The choice of analytical method for ciprofloxacin detection depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC methods offer a good balance of performance and cost-effectiveness. LC-MS/MS is the gold standard for high sensitivity and specificity, particularly for low-concentration samples. Capillary electrophoresis provides an alternative with high separation efficiency and low sample consumption. Immunoassays are suitable for rapid screening and on-site testing. The protocols and data presented here provide a solid foundation for researchers to select and implement the most appropriate method for their specific needs.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. CIPROFLOXACIN- Mechanism of action ,pharmacokinetics,uses,adverse effect [stencildent.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent ciprofloxacin hydrochloride precipitation in cell media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of ciprofloxacin (B1669076) hydrochloride in cell culture media, ensuring experimental reliability and success.
Frequently Asked Questions (FAQs)
Q1: Why did my ciprofloxacin hydrochloride precipitate after being added to the cell culture medium?
A1: Ciprofloxacin precipitation in cell culture media is a common issue driven primarily by its pH-dependent solubility. Ciprofloxacin is a zwitterionic molecule, meaning it has both acidic and basic groups. Its solubility is lowest in the neutral pH range of 6.0 to 8.0, which unfortunately includes the typical physiological pH of cell culture media (~7.2-7.4).[1][2] When an acidic stock solution of this compound is added to the buffered, neutral media, the pH shift causes the drug to convert to its less soluble zwitterionic form, leading to precipitation.[1] Additionally, ciprofloxacin can sometimes form insoluble complexes by chelating with divalent cations like magnesium and calcium present in the media.[2][3]
Q2: What is the difference between ciprofloxacin base and this compound (HCl) for cell culture use?
A2: this compound is the salt form of the drug and is significantly more soluble in water and aqueous solutions compared to the ciprofloxacin free base.[1][4] For all cell culture applications, using the hydrochloride salt is strongly recommended to achieve better dissolution and minimize precipitation problems.[3]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ciprofloxacin is highly dependent on pH, exhibiting a "U"-shaped profile.[5] It is highly soluble in acidic conditions (pH < 5) and also shows increased solubility in alkaline conditions (pH > 10). Its minimum solubility is in the near-neutral pH range.[4][5]
Data Presentation: Ciprofloxacin Solubility at Various pH Levels
| pH Value | Solubility (approximate) | Solubility Class |
| < 5.0 | High | Freely Soluble |
| 6.8 - 7.4 | 0.088 mg/mL (minimum) | Very Low / Sparingly Soluble[4][6] |
| > 8.0 | Increased | Soluble |
This table summarizes data from multiple sources and should be used as a guideline. Actual solubility can vary with temperature and buffer composition.
Q4: What is the recommended stock solution concentration and final working concentration?
A4: Preparing a concentrated, stable stock solution is critical. The most common and effective method is to create a 10 mg/mL stock solution .[3] For most cell culture applications, such as mycoplasma elimination, a final working concentration of 10 µg/mL is effective and generally does not cause precipitation if the stock solution is prepared and diluted correctly.[3][7][8]
Troubleshooting Guide
Problem: A precipitate formed immediately after I added my ciprofloxacin stock to the media.
-
Primary Cause: This is a classic case of pH-dependent precipitation. Adding a concentrated, acidic stock solution too quickly into the neutral, buffered medium causes a rapid, localized pH shift that exceeds the solubility limit of ciprofloxacin at that neutral pH.[1]
-
Solution: Follow the detailed protocol below for preparing the stock solution and adding it to the medium. The key is to dissolve the powder in an acidic solvent to create the stock and then add it to the final volume of media slowly and with agitation to ensure rapid, even dispersion.[1]
Problem: The media was clear at first, but a precipitate appeared after incubation.
-
Potential Causes:
-
Temperature Change: Changes in temperature can affect solubility. If the medium was prepared at room temperature and then moved to a 37°C incubator, this could slightly alter solubility parameters.
-
Supersaturation: The final concentration may be too high for the specific medium formulation and temperature, leading to delayed precipitation as the solution equilibrates over time.[4]
-
Interaction with Media Components: Over time, ciprofloxacin may interact with components secreted by cells or with serum proteins, potentially leading to the formation of insoluble complexes.[3]
-
-
Solutions:
-
Ensure your final working concentration is not unnecessarily high. A concentration of 10 µg/mL is effective for most applications.[3]
-
Always pre-warm the cell culture medium to the experimental temperature (e.g., 37°C) before adding the ciprofloxacin stock solution.[1]
-
When preparing the final medium, add the stock solution as the last component before use.
-
Experimental Protocols
Protocol: Preparation of Ciprofloxacin-Supplemented Cell Media
This protocol details the recommended two-stage process to reliably prepare sterile, precipitate-free cell culture medium containing ciprofloxacin.
Part 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile 0.1 N Hydrochloric Acid (HCl)[3]
-
Sterile, purified water (e.g., cell culture grade, Milli-Q)
-
Sterile conical tubes and single-use aliquot tubes
-
Sterile 0.22 µm syringe filter
Methodology:
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Initial Dissolution: Add a small volume (e.g., 1-2 mL) of sterile 0.1 N HCl to the powder.[3]
-
Vortexing: Vortex or swirl the tube gently until all the powder is completely dissolved. The solution must be perfectly clear.
-
Final Volume Adjustment: Add sterile, purified water to bring the total volume to 10 mL. This creates the final 10 mg/mL stock solution.
-
Sterilization: Pass the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.[3]
-
Aliquoting & Storage: Dispense the solution into smaller, sterile, single-use tubes. Label them clearly and store them at -20°C for long-term use.[9]
Part 2: Supplementing Cell Culture Medium
Methodology:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Thaw Stock: Thaw a single aliquot of the 10 mg/mL ciprofloxacin stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed for your desired final concentration. For a 10 µg/mL final concentration in 500 mL of medium, you will need 500 µL of the stock solution (a 1:1000 dilution).[3][7]
-
Add Dropwise with Agitation: While gently swirling or stirring the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop. This ensures rapid dispersion and prevents localized high concentrations.[1]
-
Final Mix: Gently swirl the flask one final time to ensure the medium is homogeneous. The medium is now ready for use.
Visual Guides
Ciprofloxacin Chemical Equilibrium
The following diagram illustrates how the pH of the environment affects the charge and solubility of the ciprofloxacin molecule. The zwitterionic form, which predominates at neutral pH, is the least soluble.
Caption: pH-dependent forms and solubility of ciprofloxacin.
Experimental Workflow for Preventing Precipitation
This workflow provides a step-by-step visual guide for the successful preparation of ciprofloxacin-supplemented cell culture media.
Caption: Workflow for preparing ciprofloxacin media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fip.org [fip.org]
- 6. researchgate.net [researchgate.net]
- 7. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]
- 8. toku-e.com [toku-e.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting ciprofloxacin solubility issues in aqueous solutions
Welcome to the technical support center for troubleshooting ciprofloxacin (B1669076) solubility in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with dissolving and maintaining the solubility of ciprofloxacin during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ciprofloxacin powder not dissolving in neutral pH buffers like PBS (pH 7.4)?
A1: Ciprofloxacin's solubility is highly dependent on pH. It is a zwitterionic molecule, which means it has both acidic and basic functional groups. At a neutral pH of approximately 7.4, ciprofloxacin is at its isoelectric point, where it has the lowest solubility, often leading to precipitation in buffers like PBS.[1][2] Its solubility significantly increases in acidic conditions (pH below 6.0).[3][4]
Q2: What is the difference in solubility between ciprofloxacin free base and ciprofloxacin hydrochloride?
A2: Ciprofloxacin is often available as a hydrochloride salt (ciprofloxacin HCl) to improve its aqueous solubility compared to the free base form.[1][5] The hydrochloride salt is more freely soluble in water, forming a slightly acidic solution which aids in its dissolution.[6][7] Always check the certificate of analysis for your specific product to understand its form and solubility characteristics.
Q3: What is the recommended solvent for preparing a ciprofloxacin stock solution?
A3: The choice of solvent depends on the form of ciprofloxacin you are using:
-
For Ciprofloxacin (Free Base): The recommended solvent is 0.1 N hydrochloric acid (HCl).[5][8]
-
For this compound: Sterile water is typically sufficient to dissolve the hydrochloride salt.[6][8] Sonication can also aid in the dissolution process.[8]
Q4: I prepared an acidic stock solution of ciprofloxacin, but it precipitated when I diluted it in my cell culture medium. Why did this happen?
A4: This is a common issue caused by a pH shift. When you add the acidic stock solution to a neutral, buffered medium (typically pH ~7.4), the pH of the solution increases.[8] This brings the ciprofloxacin to its isoelectric point, causing a significant drop in solubility and leading to precipitation.[1][8]
Q5: How can I prevent precipitation when diluting my acidic ciprofloxacin stock solution into a neutral buffer or medium?
A5: To minimize precipitation, you can try the following techniques:
-
Rapid Dispersion: Add the stock solution drop-by-drop into your medium while actively vortexing or swirling. This helps to avoid localized high concentrations of ciprofloxacin.[8]
-
Use the Lowest Effective Concentration: Ciprofloxacin is potent, with Minimum Inhibitory Concentrations (MICs) often below 1 µg/mL for many bacteria. Avoid using a higher final concentration than necessary for your experiment.[8]
-
Pre-warm the Medium: Having your medium at the experimental temperature (e.g., 37°C) before adding the ciprofloxacin stock can sometimes help prevent precipitation.[8]
Q6: Can I use organic solvents like DMSO to dissolve ciprofloxacin?
A6: While ciprofloxacin has some solubility in DMSO, it is limited, and the achievable concentrations are generally low (e.g., <1 mg/mL for the free base).[5][8] For many biological experiments, preparing an acidic aqueous stock solution is the preferred method.[1]
Q7: Does temperature affect ciprofloxacin solubility?
A7: Yes, temperature can influence solubility. However, for preventing precipitation in stock solutions, controlling the pH is a more critical factor.[7] While gentle warming might help to initially dissolve the compound, it may precipitate out again as the solution cools to room temperature if the pH is not in the optimal acidic range.[7]
Q8: Could components of my buffer be interacting with ciprofloxacin to cause precipitation?
A8: Yes, interactions with buffer components can lead to insolubility. High ionic strength in buffers can lead to a "salting out" effect.[1] Additionally, ciprofloxacin can form less soluble complexes with metallic ions such as aluminum, calcium, zinc, and iron.[9][10] If you suspect this is an issue, consider using a buffer with a lower ionic strength or one that does not contain high concentrations of these ions.
Data Presentation
Table 1: Solubility of Ciprofloxacin Forms in Various Solvents
| Ciprofloxacin Form | Solvent | Approximate Solubility |
| Ciprofloxacin (Free Base) | Water | Insoluble[5] |
| 0.1N Hydrochloric Acid (HCl) | ~25 mg/mL[5] | |
| Dimethyl Sulfoxide (DMSO) | <1 - 7 mg/mL at 25°C[5] | |
| Ethanol | <1 mg/mL at 25°C[5] | |
| This compound | Water | ~30 - 36 mg/mL at 25°C[5][11] |
Table 2: pH-Dependent Solubility of Ciprofloxacin Lactate
| pH | Solubility (mg/mL) |
| 3.0 | 243.08 ± 1.12[3] |
| 4.0 | 240.72 ± 0.92[3] |
| 5.0 | 236.91 ± 0.69[3] |
| 6.0 | 129.75 ± 1.16[3] |
| 7.0 | 0.182 ± 0.00[3] |
| 8.0 | 0.23 ± 0.00[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Ciprofloxacin Stock Solution from Free Base
Objective: To prepare a sterile, concentrated stock solution of ciprofloxacin free base for use in aqueous experimental settings.
Materials:
-
Ciprofloxacin free base powder
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weighing: Accurately weigh 100 mg of ciprofloxacin free base powder and transfer it to a sterile 15 mL conical tube.[5]
-
Dissolution: Add approximately 8 mL of 0.1 N HCl to the tube. Vortex thoroughly until the powder is completely dissolved. You should obtain a clear, yellowish solution.[5][12]
-
Volume Adjustment: Adjust the final volume to 10 mL with 0.1 N HCl to achieve a final concentration of 10 mg/mL.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[5]
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Label them clearly with the compound name, concentration, and date of preparation. Store at -20°C for long-term use.[5]
Protocol 2: Preparation of a 10 mg/mL Ciprofloxacin Stock Solution from Hydrochloride Salt
Objective: To prepare a sterile, concentrated stock solution of this compound for use in aqueous experimental settings.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[7]
-
Dissolution: Add approximately 8 mL of sterile, deionized water to the tube. Vortex until the powder is fully dissolved. This compound should dissolve readily in water.[7]
-
Volume Adjustment: Once dissolved, add sterile, deionized water to bring the final volume to 10 mL.[7]
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a new sterile tube.[5]
-
Aliquoting and Storage: Dispense into sterile, single-use aliquots. Label and store at -20°C.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. toku-e.com [toku-e.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. deepdyve.com [deepdyve.com]
- 10. Biopharmaceutical characterisation of ciprofloxacin-metallic ion interactions: Comparative study into the effect of aluminium, calcium, zinc and iron on drug solubility and dissolution - ProQuest [proquest.com]
- 11. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing HPLC parameters for ciprofloxacin hydrochloride separation
Welcome to the Technical Support Center for Ciprofloxacin (B1669076) Hydrochloride Analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) parameters for the accurate separation and quantification of ciprofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for HPLC method development for ciprofloxacin hydrochloride?
A good starting point is a reversed-phase method using a C18 column. The mobile phase is the most critical component to optimize. A common and effective mobile phase consists of a mixture of an acidic buffer (like 0.025M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2]
Q2: What is the optimal UV detection wavelength for ciprofloxacin?
This compound has a maximum UV absorbance (λ-max) at approximately 278 nm.[1][3] This wavelength is widely used for detection as it provides excellent sensitivity.[2][4]
Q3: Which organic solvent is better for ciprofloxacin analysis: acetonitrile or methanol?
Both acetonitrile and methanol are effective. Acetonitrile is often preferred as it typically provides better peak efficiency (sharper peaks) and lower column backpressure.[5] However, the choice can depend on the specific impurities you need to separate. A common starting ratio is an aqueous buffer to organic solvent of around 87:13 (v/v) for acetonitrile or 60:40 (v/v) for methanol.[1][6]
Q4: Why is the mobile phase pH so important for ciprofloxacin analysis?
The pH of the mobile phase is arguably the most critical parameter for achieving good peak shape. Ciprofloxacin is a basic compound, and at a low pH (around 3.0), it carries a positive charge. This low pH also suppresses the ionization of residual silanol (B1196071) groups on the silica-based column packing.[1][5] Ionized silanols can cause strong, undesirable secondary interactions with the analyte, leading to significant peak tailing.[5][7]
Q5: How should I prepare samples from tablets?
A general procedure involves weighing and powdering several tablets to ensure homogeneity. A portion of the powder equivalent to a specific amount of ciprofloxacin is then weighed, dissolved in the mobile phase (or a suitable diluent), sonicated to ensure complete dissolution, and diluted to a known volume.[1][5] The final step is to filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My ciprofloxacin peak is showing significant tailing.
-
Possible Cause 1: Secondary Silanol Interactions. The most common cause of tailing for basic compounds like ciprofloxacin is the interaction between the analyte and acidic, ionized silanol groups on the surface of the HPLC column packing material.[8][9]
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH of your aqueous buffer is low, ideally between 2.5 and 3.5. A pH of 3.0 is widely recommended to keep the silanol groups protonated and non-ionic.[2][5]
-
Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase (e.g., when adjusting the pH of the phosphoric acid buffer).[1][3] TEA acts as a competing agent that preferentially interacts with the active silanol sites, preventing the ciprofloxacin from binding to them.
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using such a column can significantly improve peak shape.[8]
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.[8]
-
Solution: Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Possible Cause 3: Column Void or Contamination. A void at the head of the column or accumulation of particulate matter on the inlet frit can disrupt the sample band, causing peak distortion.[8][10]
-
Solution: First, try back-flushing the column with a strong solvent. If this doesn't work, replacing the column may be necessary. Using a guard column is a cost-effective way to protect your analytical column from contamination.[9]
-
Problem: The retention time for my ciprofloxacin peak is shifting between injections.
-
Possible Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before analysis. If you start your run before a stable baseline is achieved, you will see retention times drift, usually to shorter times.[5]
-
Solution: Always allow the HPLC system to pump the mobile phase through the column until the detector baseline is flat and stable before injecting your first sample. This can take 10-20 column volumes.
-
-
Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity, leading to shifts in retention time.[10]
-
Possible Cause 3: Mobile Phase Inconsistency. If the mobile phase is not prepared accurately or if it changes composition over time (e.g., through evaporation of the more volatile organic component), retention times will not be stable.[5]
-
Solution: Prepare the mobile phase fresh daily using precise volumetric measurements. Keep the solvent reservoirs capped to minimize evaporation. Premixing the aqueous and organic components in a single reservoir is generally more reliable than online mixing for isocratic methods.
-
Problem: I am observing poor resolution between ciprofloxacin and an impurity peak.
-
Possible Cause: Insufficient Chromatographic Selectivity. The chosen mobile phase composition may not be optimal for separating your compounds of interest.
-
Solution:
-
Adjust Organic Solvent Percentage: Systematically change the ratio of the aqueous buffer to the organic solvent. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase the retention time of all components and may improve the resolution between closely eluting peaks.
-
Change the Organic Solvent: If adjusting the ratio is not enough, try switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties can alter the selectivity of the separation.
-
Implement a Gradient: For samples with multiple impurities that are difficult to separate isocratically, developing a gradient elution method (where the mobile phase composition changes over the course of the run) can provide the necessary resolving power.[3]
-
-
Data Presentation: HPLC Parameters
The following tables summarize typical starting parameters for this compound analysis based on validated methods.
Table 1: Example Isocratic HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 (USP-like) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[2] | L1 packing (C18), 4.6-mm × 25-cm; 5-µm[12] |
| Mobile Phase (Aqueous) | 0.025 M Orthophosphoric Acid + TEA[1] | 0.025 M Phosphoric Acid + Triethanolamine[2] | 0.025 M Phosphoric Acid + TEA[6] |
| Mobile Phase (Organic) | Methanol[1] | Acetonitrile[2] | Acetonitrile[6] |
| pH (Aqueous Phase) | 3.0 ± 0.1[1] | 3.0 ± 0.1[2] | 3.0 ± 0.1[6] |
| Composition (v/v) | 60% Aqueous : 40% Methanol[1] | 60% Aqueous : 40% Acetonitrile[2] | 87% Aqueous : 13% Acetonitrile[6] |
| Flow Rate | 2.0 mL/min[1] | 1.0 mL/min[2] | 1.5 mL/min[12] |
| Detection | UV at 278 nm[1] | UV at 278 nm[2] | UV at 278 nm[12] |
| Column Temperature | 40°C[1] | Ambient | 30°C[12] |
| Injection Volume | 20 µL[1] | 20 µL[2] | 10 µL[12] |
Experimental Protocols
Detailed Protocol: Isocratic RP-HPLC Method
This protocol provides a step-by-step guide for the analysis of ciprofloxacin in a pharmaceutical formulation.
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Triethylamine (TEA, HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Ciprofloxacin Tablets (Sample)
2. Instrument and Conditions
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.025 M Phosphoric Acid buffer (pH 3.0) in a ratio of 13:87 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation
-
Buffer Preparation (0.025 M Phosphoric Acid, pH 3.0):
-
Mobile Phase Preparation:
-
Standard Solution Preparation (e.g., 50 µg/mL):
-
Accurately weigh approximately 25 mg of Ciprofloxacin HCl reference standard into a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Further dilute 5.0 mL of this stock solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
-
Sample Solution Preparation (from 500 mg tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 25 mg of ciprofloxacin and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[5]
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase.
-
4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the ciprofloxacin peak should be less than 2.0.[13]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard and sample solutions in sequence.
-
Calculate the amount of ciprofloxacin in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
The following diagrams illustrate key workflows and concepts in the HPLC analysis of ciprofloxacin.
Caption: Troubleshooting workflow for ciprofloxacin peak tailing.
Caption: General workflow for HPLC method development.
Caption: Effect of low pH on analyte and stationary phase.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. hplc.eu [hplc.eu]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. impactfactor.org [impactfactor.org]
- 12. uspnf.com [uspnf.com]
- 13. benchchem.com [benchchem.com]
Ciprofloxacin Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of ciprofloxacin (B1669076) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of ciprofloxacin?
Forced degradation studies for ciprofloxacin, as outlined by the International Conference on Harmonisation (ICH) guidelines, typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. These studies are essential to establish the inherent stability characteristics of the drug and to develop stability-indicating analytical methods.
Q2: How does ciprofloxacin degrade under different stress conditions?
Ciprofloxacin exhibits varying degrees of degradation under different stress conditions. Generally, it is most susceptible to oxidative and photolytic degradation.[1][2] Degradation in alkaline conditions is typically greater than in acidic conditions.[1] Thermal degradation is comparatively less significant under typical experimental timelines.[1][2]
Q3: What are the major degradation pathways of ciprofloxacin?
The degradation of ciprofloxacin primarily involves modifications to its core structure. Key degradation pathways include:
-
Reactions at the piperazinyl substituent: This is a common site of degradation.[3]
-
Modification of the quinolone moiety. [3]
-
Alterations to the cyclopropyl (B3062369) group. [3]
These reactions can lead to a variety of degradation products.
Q4: What analytical methods are commonly used to assess ciprofloxacin stability?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for stability-indicating assays of ciprofloxacin.[4][5] These methods are capable of separating the parent drug from its degradation products, allowing for accurate quantification.[6] UV detection is frequently employed, typically at a wavelength of 278 nm.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Percentages | - Fluctuation in temperature or light exposure. - Inconsistent preparation of stressor solutions (e.g., acid, base, oxidizing agent). - Variability in sample withdrawal times. | - Use calibrated and temperature-controlled equipment (e.g., water baths, ovens, photostability chambers). - Prepare fresh stressor solutions for each experiment and verify their concentrations. - Adhere strictly to the predetermined time points for sample analysis. |
| Peak Tailing or Splitting in HPLC Chromatogram | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724). - Use a guard column and ensure the column is properly equilibrated before injection. - Prepare samples within the validated concentration range of the analytical method. |
| Precipitation of Ciprofloxacin in Solution | - pH of the solution is close to the isoelectric point of ciprofloxacin. | - Adjust the pH of the solution. Ciprofloxacin hydrochloride is more soluble in acidic conditions. |
| Loss of Antibacterial Activity | - Significant degradation of the ciprofloxacin molecule. | - Ensure proper storage conditions, protecting the drug from light and extreme temperatures.[7] - Use a validated stability-indicating HPLC method to correlate chemical degradation with the loss of biological activity. |
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Experimental Parameters | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.1N NaOH at 70°C for 4 hours | ~24% | [1][2] |
| Acidic Hydrolysis | 0.1N HCl at 70°C for 4 hours | ~20% | [1][2] |
| Oxidation | 3% H₂O₂ at 70°C for 4 hours | ~40% | [1][2] |
| Photolytic Degradation | UV radiation for 5 days | ~30% | [1][2] |
| Thermal Degradation | 60°C for 24 hours | ~10% | [1][2] |
Table 2: Long-Term Stability of Ciprofloxacin in PVC Minibags
Solutions of 1 mg/mL and 2 mg/mL ciprofloxacin in 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) remained above 93.9% and 95.9% of the initial concentration, respectively, over a 30-day period under the following conditions.[7][8]
| Storage Condition | Temperature | Light Exposure | Duration |
| Refrigerated | 2°C to 8°C | Protected from light | 30 days |
| Room Temperature | 21°C to 24°C | Exposed to light | 30 days |
| Elevated Temperature | 29°C to 31°C | Protected from light | 30 days |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the general steps for conducting a forced degradation study of this compound as described in the literature.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of ciprofloxacin HCl in a suitable solvent (e.g., 0.1N methanolic hydrochloric acid) to achieve a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acidic Degradation: Mix the stock solution with 0.1N HCl and reflux at 70°C. Withdraw samples at specified time intervals (e.g., 2, 4, 6, and 8 hours).
-
Alkaline Degradation: Mix the stock solution with 0.1N NaOH and reflux at 70°C. Withdraw samples at specified time intervals.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and reflux at 70°C. Withdraw samples at specified time intervals.
-
Thermal Degradation: Store the stock solution at 60°C and withdraw samples after a specified period (e.g., 24 hours).[1]
-
Photolytic Degradation: Expose the stock solution to UV radiation and withdraw samples after a specified period (e.g., 5 days).[1]
-
-
Sample Analysis:
-
Dilute the withdrawn samples with the mobile phase.
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
2. RP-HPLC Analytical Method
The following is an example of a typical RP-HPLC method used for ciprofloxacin stability studies.
-
Column: C18 (25 cm × 4.6 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile (80:20 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 278 nm
-
Temperature: Ambient
-
Run Time: 15 minutes
Visualizations
Caption: Forced degradation experimental workflow for ciprofloxacin.
Caption: Major degradation pathways of ciprofloxacin.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
- 5. impactfactor.org [impactfactor.org]
- 6. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ciprofloxacin Cytotoxicity in Eukaryotic Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using ciprofloxacin (B1669076) in eukaryotic cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ciprofloxacin-induced cytotoxicity in eukaryotic cells?
A1: Ciprofloxacin, a fluoroquinolone antibiotic, primarily induces cytotoxicity in eukaryotic cells through two main mechanisms:
-
Mitochondrial Dysfunction: Ciprofloxacin can inhibit mammalian topoisomerase II, an enzyme crucial for mitochondrial DNA (mtDNA) replication and maintenance.[1][2][3][4][5] This interference leads to the depletion of mtDNA, impaired mitochondrial energy production, and a blockage of cellular growth and differentiation.[1][2][3][5]
-
Oxidative Stress: The antibiotic can trigger the overproduction of reactive oxygen species (ROS) in mammalian cells.[4][6][7] This increase in ROS leads to oxidative damage to cellular components such as DNA, proteins, and lipids, which can ultimately induce apoptosis (programmed cell death).[4][6][7]
Q2: I'm using ciprofloxacin to prevent mycoplasma contamination. What is a generally safe concentration to use?
A2: While a universally "safe" concentration is cell-line dependent, concentrations at or below 10 µg/mL are frequently used for mycoplasma elimination without causing significant cytotoxicity in many cell lines.[4][8] However, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions empirically through a dose-response experiment.[4][9][10]
Q3: Can antioxidants be used to mitigate ciprofloxacin's cytotoxic effects?
A3: Yes, co-incubation with antioxidants has been shown to alleviate the deleterious effects of ciprofloxacin.[6] N-acetyl-L-cysteine (NAC) and Vitamin E are effective in reducing oxidative damage induced by ciprofloxacin.[6][7] For instance, NAC has been shown to rescue bactericidal antibiotic-induced oxidative damage in vitro.[6] Similarly, Vitamin E pretreatment can provide significant protection against ciprofloxacin-induced cytotoxicity by lowering lipid peroxidation.[7][11] It is important to note that some antioxidants might interfere with the antibacterial activity of ciprofloxacin.[12][13]
Q4: How long does it take for ciprofloxacin-induced cytotoxicity to become apparent?
A4: The cytotoxic effects of ciprofloxacin are often delayed.[2][14] Significant cytotoxicity may require continuous exposure for 2 to 4 days, which corresponds to approximately three or four cell doublings.[2] Shorter exposure times may not result in significant cell death.[2] The effect is also time-dependent, with longer incubation periods generally leading to increased cytotoxicity.[7][14]
Q5: Does ciprofloxacin affect all eukaryotic cell lines equally?
A5: No, the sensitivity to ciprofloxacin can vary significantly among different cell lines.[2][15][16] For example, IC50 values for ciprofloxacin have been reported to range from 40 to 80 µg/ml depending on the cell line.[2] Some cancer cell lines have shown sensitivity to ciprofloxacin, while others are relatively insensitive.[15][17] Therefore, it is essential to perform cell-line specific validation.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected decrease in cell viability or increased apoptosis. | The ciprofloxacin concentration is too high for your specific cell line.[10] | Perform a dose-response curve to determine the IC50 of ciprofloxacin for your cell line. Include appropriate controls such as a "vehicle only" control.[9] |
| Ciprofloxacin is inducing significant oxidative stress.[4][10] | Co-incubate your cells with an antioxidant like N-acetyl-L-cysteine (NAC). A starting concentration of 5-10 mM NAC can be tested.[6][9] | |
| Inconsistent results between experiments. | Variability in the preparation of ciprofloxacin stock solutions.[10] | Prepare a large batch of a high-concentration stock solution, aliquot, and store at -20°C. Use a fresh aliquot for each experiment.[10] |
| Degradation of ciprofloxacin in the culture medium.[10] | Prepare fresh ciprofloxacin-containing medium every 2-3 days and protect it from light.[10] | |
| Precipitate forms in the culture medium after adding ciprofloxacin. | The concentration of ciprofloxacin exceeds its solubility at the pH of the medium.[18] | Ensure the final concentration is within its solubility limits. Using the hydrochloride salt form of ciprofloxacin is recommended due to its higher solubility.[18] |
| Interaction with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium.[10][18] | Prepare the ciprofloxacin stock solution in a suitable solvent to ensure complete dissolution before adding it to the medium. Warm the medium to 37°C before adding the stock solution and mix thoroughly.[10][18] |
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of Ciprofloxacin in Various Eukaryotic Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Effect |
| Human Fibroblast | 0.129 and 0.194 mM | 48 and 72 hours | Significant cytotoxicity observed.[7] |
| Human Fibroblast | 50 and 75 mg/L | 48 hours | Marked decrease in viability.[11][14] |
| Human Fibroblast | >75 mg/L | 48 hours | No cytotoxicity observed (biphasic effect).[11][14] |
| Various Mammalian Cell Lines | 40 to 80 µg/ml | 2-4 days | IC50 values.[2] |
| Jurkat Cells | 25 µg/ml | 4-11 days | Inhibition of cell proliferation without apoptosis.[19][20] |
| Jurkat Cells | >80 µg/ml | Not specified | Induction of apoptosis.[19][20][21] |
| A549 (Human Lung Cancer) | Concentration-dependent | Time-dependent | Decreased viability.[15][17] |
| HepG2 (Human Liver Cancer) | Concentration-independent | Time-independent | Sensitive to ciprofloxacin.[15][17] |
| C6 (Rat Glioblastoma) | Not specified | Not specified | Insensitive to ciprofloxacin.[15][17] |
| Human Chondrocytes | 0.5 and 50 mg/l | Not specified | Inhibition of cell proliferation.[22] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of Ciprofloxacin using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of ciprofloxacin concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL) for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish) and allow them to adhere. Treat the cells with the desired concentrations of ciprofloxacin for the specified duration. Include appropriate controls: untreated cells, vehicle control, and ciprofloxacin only.[9]
-
MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS from a 5 mM DMSO stock.[9]
-
Staining: Remove the culture medium, wash cells once with warm HBSS, and then add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently with warm HBSS.
-
Imaging and Quantification: Image the cells using fluorescence microscopy with an appropriate filter set (e.g., excitation/emission ~510/580 nm). Quantify the fluorescence intensity per cell or field of view using image analysis software or a fluorescence plate reader.[9]
Visualizations
Caption: Ciprofloxacin-induced cytotoxicity pathways in eukaryotic cells.
Caption: Experimental workflow for determining the IC50 of ciprofloxacin.
Caption: Logical workflow for mitigating ciprofloxacin cytotoxicity.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin has dramatic effects on the mitochondrial genome | EurekAlert! [eurekalert.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The effects of ciprofloxacin on human chondrocytes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciprofloxacin Hydrochloride - pH-Dependent Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of ciprofloxacin (B1669076) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antibacterial activity of ciprofloxacin hydrochloride?
A1: The antibacterial activity of this compound is significantly influenced by pH. Generally, it demonstrates lower activity in acidic conditions (lower pH) and higher activity at neutral to slightly alkaline pH.[1] This is observable through an increase in the Minimum Inhibitory Concentration (MIC) values for various bacteria, such as E. coli and P. aeruginosa, as the pH of the culture medium decreases.[1][2][3] For example, reducing the pH of Mueller-Hinton Broth (MHB) to 5.8 can lead to an 8- to 31-fold increase in the ciprofloxacin MIC for E. coli.[1][3]
Q2: What is the relationship between pH and the solubility of this compound?
A2: Ciprofloxacin is an amphoteric molecule, possessing both acidic and basic functional groups, which makes its solubility in aqueous solutions highly dependent on pH.[1] It exhibits a "U" shaped pH-solubility profile, with its lowest solubility occurring in the pH range of 6 to 8.[1][4] The solubility sees a significant increase in both acidic conditions (below pH 6) and alkaline conditions (above pH 8).[1] For instance, ciprofloxacin lactate's solubility is considerably higher at pH 3.0, 4.0, and 5.0 compared to pH 7.0 and 8.0.[1]
Q3: How stable is this compound at different pH values?
A3: this compound can undergo degradation under specific pH and temperature conditions. Forced degradation studies indicate that it degrades in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) environments, especially at elevated temperatures like 70°C.[1][5] Degradation tends to be slightly faster in alkaline conditions compared to acidic ones.[1][5] However, under typical storage conditions in PVC minibags, ciprofloxacin has been shown to be stable for extended periods when diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline), which generally have pH values below 6.[6] The optimal pH for stability is often cited as being between 3.5 and 4.6.[7]
Q4: What is the mechanism of action for ciprofloxacin, and is it pH-dependent?
A4: Ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8] By interfering with these enzymes, ciprofloxacin disrupts DNA synthesis, leading to bacterial cell death.[8][11] While the direct inhibition of these enzymes is not described as pH-dependent, the overall activity of the drug is influenced by pH due to its effects on the drug's ionization state and ability to permeate bacterial cells.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected MIC values for ciprofloxacin.
-
Possible Cause: The pH of the culture medium is not within the optimal range for ciprofloxacin activity. Standard susceptibility testing media should have a pH between 7.2 and 7.4.[1]
-
Troubleshooting Steps:
-
Verify Medium pH: After preparing and sterilizing the culture medium (e.g., Mueller-Hinton Broth), allow it to cool to room temperature and accurately measure the pH with a calibrated meter.[1]
-
Adjust pH if Necessary: If the pH is outside the 7.2-7.4 range, aseptically adjust it using sterile solutions of NaOH or HCl. Be mindful of the volume of acid or base added to prevent significant dilution of the medium.[1]
-
Control for pH in Experimental Design: When experimental conditions require varying pH levels, always include a pH control to accurately interpret the ciprofloxacin activity data.[1]
-
Issue 2: Precipitation of ciprofloxacin in stock solutions or culture medium.
-
Possible Cause: The pH of the solution is near the isoelectric point of ciprofloxacin, where its solubility is at a minimum (typically between pH 6 and 8).[1]
-
Troubleshooting Steps:
-
Check Diluent pH: Ensure the pH of the solvent used for the stock solution is appropriate. For initial solubilization, a slightly acidic environment (e.g., 0.1 N HCl) can be used, followed by dilution in sterile water.[1]
-
Adjust pH of Final Medium: If precipitation occurs upon addition to the culture medium, verify and adjust the medium's pH to be outside the 6-8 range to maintain solubility.[1]
-
Sonication: Gentle sonication may help in redissolving precipitated drug, but it should be applied cautiously to avoid potential degradation.[1]
-
Data Presentation
Table 1: Effect of pH on Ciprofloxacin Activity (MIC)
| pH of Medium | Fold Increase in MIC for E. coli | Reference |
| 5.8 | 8 to 31-fold | [1][3] |
| 7.2 - 7.4 | Baseline | [1] |
Table 2: pH-Dependent Solubility of Ciprofloxacin
| pH Range | Solubility | Reference |
| < 6 | High | [1] |
| 6 - 8 | Low (minimum) | [1] |
| > 8 | High | [1] |
Table 3: Stability of this compound under Forced Degradation
| Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Reference |
| 0.1 N NaOH (Alkaline) | 70 | 4 | ~24 | [1][5] |
| 0.1 N HCl (Acidic) | 70 | 4 | ~20 | [1][5] |
Experimental Protocols
Protocol 1: Determination of Ciprofloxacin MIC at Different pH Values
This protocol is based on the broth microdilution method.[1]
-
Medium Preparation: Prepare Mueller-Hinton Broth (MHB) or another suitable broth medium. Divide the medium into aliquots and adjust the pH of each to the desired levels (e.g., 5.5, 6.5, 7.4) using sterile HCl or NaOH. Verify the final pH of each batch after sterilization and cooling.[1]
-
Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin in a suitable solvent (e.g., 0.1 N HCl, followed by dilution in sterile water).[1]
-
Serial Dilutions: Perform serial twofold dilutions of the ciprofloxacin stock solution in the pH-adjusted MHB in 96-well microtiter plates.[1]
-
Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[1]
Protocol 2: Assessment of Ciprofloxacin Solubility at Various pH Buffers
-
Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).[1]
-
Sample Preparation: Add an excess amount of this compound powder to each buffer solution in separate vials.[1]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, filter the samples to remove undissolved solids.
-
Quantification: Analyze the concentration of ciprofloxacin in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[5][11][12]
Protocol 3: Stability Analysis of Ciprofloxacin by HPLC
This protocol outlines a general approach for assessing the stability of ciprofloxacin under different pH conditions.
-
Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., acidic, neutral, and alkaline).
-
Stress Conditions: Subject the prepared solutions to various stress conditions, such as elevated temperature (e.g., 70°C) for a defined period.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the stressed samples into the HPLC system and quantify the remaining ciprofloxacin by comparing the peak area to that of a non-degraded control solution. Degradation products may appear as additional peaks in the chromatogram.
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) of Ciprofloxacin at Various pH Levels.
Caption: Relationship Between pH and Key Properties of this compound.
Caption: Troubleshooting Workflow for pH-Related Issues in Ciprofloxacin Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influences of Urinary pH on Ciprofloxacin Pharmacokinetics in Humans and Antimicrobial Activity In Vitro versus Those of Sparfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fip.org [fip.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. joghr.org [joghr.org]
- 14. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Identifying Mutations in gyrA Gene Conferring Ciprofloxacin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of gyrA gene mutations that confer resistance to ciprofloxacin (B1669076).
Frequently Asked Questions (FAQs)
Q1: What is the role of the gyrA gene in ciprofloxacin resistance?
The gyrA gene encodes the A subunit of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. Ciprofloxacin, a fluoroquinolone antibiotic, targets and inhibits DNA gyrase, leading to bacterial cell death.[1] Mutations within the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), can alter the structure of the DNA gyrase, reducing the binding affinity of ciprofloxacin. This reduced binding prevents the inhibitory action of the antibiotic, resulting in resistance. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][3]
Q2: Which are the most common ciprofloxacin resistance-conferring mutations in the gyrA gene?
Mutations in the QRDR of gyrA are most frequently associated with ciprofloxacin resistance.[4] The specific codons affected can vary between bacterial species, but some of the most commonly reported mutations occur at:
-
Serine-83 (e.g., to Leucine, Tyrosine, or Isoleucine) in Escherichia coli and Pseudomonas aeruginosa.[3][5][6]
-
Aspartate-87 (e.g., to Asparagine, Glycine, or Tyrosine) in E. coli.[5][6]
-
Threonine-83 (e.g., to Isoleucine) in Pseudomonas aeruginosa.[3]
-
Serine-91 (e.g., to Phenylalanine) and Aspartate-95 (e.g., to Glycine or Alanine) in Neisseria gonorrhoeae.[7][8]
Double mutations, such as changes at both Ser-83 and Asp-87 in E. coli, often lead to higher levels of resistance.[5]
Q3: How do gyrA mutations affect the Minimum Inhibitory Concentration (MIC) of ciprofloxacin?
The presence and type of gyrA mutation directly impact the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, which is the lowest concentration of the antibiotic that prevents visible bacterial growth. Generally, a single mutation in gyrA leads to a noticeable increase in the ciprofloxacin MIC. The addition of a second mutation in gyrA or a mutation in another gene involved in resistance, such as parC (encoding topoisomerase IV), can further elevate the MIC, leading to high-level resistance.[4][5][9]
Data Presentation: gyrA Mutations and Ciprofloxacin MIC
The following table summarizes the impact of common gyrA mutations on ciprofloxacin MIC values in various bacterial species.
| Bacterial Species | Wild-Type Ciprofloxacin MIC (µg/mL) | gyrA Mutation(s) | Ciprofloxacin MIC with Mutation(s) (µg/mL) | Reference |
| Escherichia coli | 0.007 - 0.06 | Ser-83 → Leu | >1 | [5] |
| Escherichia coli | 0.007 - 0.06 | Ser-83 → Leu, Asp-87 → Asn | >8 | [5][6] |
| Pseudomonas aeruginosa | ≤0.5 | Thr-83 → Ile | ≥2 | [3][10] |
| Neisseria gonorrhoeae | Wild-type | Ser-91 → Phe | Increased resistance | [7][8] |
| Neisseria gonorrhoeae | Wild-type | Asp-95 → Gly/Ala | Increased resistance | [7][8] |
| Staphylococcus aureus | Susceptible | Ser-84 → Leu | Resistant | [11] |
| Staphylococcus aureus | Susceptible | Ser-85 → Pro | Resistant | [11] |
Troubleshooting Guide
Problem 1: PCR amplification of the gyrA QRDR is unsuccessful (no band on the gel).
-
Possible Cause: Incorrect primer design or annealing temperature.
-
Solution: Verify that your primers are specific to the target region of the gyrA gene in your bacterial species. Optimize the annealing temperature in the PCR protocol by performing a gradient PCR.
-
-
Possible Cause: Poor DNA quality or low concentration.
-
Solution: Ensure the extracted genomic DNA is of high purity and concentration. Use a spectrophotometer to quantify the DNA and assess its purity.
-
-
Possible Cause: PCR inhibitors in the DNA sample.
-
Solution: Re-purify the DNA sample to remove any potential inhibitors.
-
Problem 2: Sequencing results of the gyrA amplicon are of poor quality.
-
Possible Cause: Insufficiently purified PCR product.
-
Solution: Ensure the PCR product is thoroughly purified to remove excess primers and dNTPs before sequencing.[12]
-
-
Possible Cause: Low concentration of the PCR product.
-
Solution: Quantify the purified PCR product and ensure it meets the concentration requirements for the sequencing service.
-
-
Possible Cause: Issues with the sequencing primer.
-
Solution: Use the same primers for sequencing as for the initial PCR amplification, or design specific internal sequencing primers. Ensure the sequencing primer is at the correct concentration.
-
Problem 3: No mutations are found in the gyrA gene of a ciprofloxacin-resistant isolate.
-
Possible Cause: Resistance is mediated by other mechanisms.
-
Possible Cause: The mutation lies outside the sequenced region.
-
Solution: While most resistance-conferring mutations are in the QRDR, mutations in other regions of gyrA or even in gyrB can contribute to resistance.[1] Consider sequencing the entire gyrA gene.
-
Experimental Protocols
1. DNA Extraction
-
Culture the bacterial isolate overnight in an appropriate liquid medium.
-
Pellet the bacterial cells by centrifugation.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
2. PCR Amplification of the gyrA Quinolone Resistance-Determining Region (QRDR)
-
Primer Design: Design primers flanking the QRDR of the gyrA gene for your specific bacterial species.
-
PCR Reaction Mixture (25 µL):
-
12.5 µL of 2x PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (10-50 ng)
-
9.5 µL of Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5-7 minutes
-
35 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 46-60°C for 1 minute (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 10 minutes[6]
-
-
Verification: Analyze the PCR product by electrophoresis on a 1.5% agarose (B213101) gel to confirm the presence of a band of the expected size.[12]
3. PCR Product Purification and Sequencing
-
Purify the PCR product using a commercial PCR purification kit to remove unincorporated primers and dNTPs.[12]
-
Send the purified PCR product for Sanger sequencing using the same forward and/or reverse primers used for amplification.[12]
-
Sequence Analysis: Align the obtained sequence with a wild-type gyrA reference sequence from a susceptible strain of the same bacterial species to identify any nucleotide changes and corresponding amino acid substitutions.
Visualizations
Caption: Experimental workflow for identifying gyrA mutations.
Caption: Mechanism of ciprofloxacin action and resistance via gyrA mutation.
Caption: Troubleshooting decision tree for gyrA mutation analysis.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Analytical profiling of mutations in quinolone resistance determining region of gyrA gene among UPEC | PLOS One [journals.plos.org]
- 7. Detection of gyrA mutations associated with ciprofloxacin resistance in Neisseria gonorrhoeae by rapid and reliable pre-programmed short DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of gyrA mutations associated with ciprofloxacin resistance in Neisseria gonorrhoeae by rapid and reliable pre-programmed short DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrA Mutations Associated with Quinolone Resistance in Bacteroides fragilis Group Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA gyrase gyrA mutations in ciprofloxacin-resistant strains of Staphylococcus aureus: close similarity with quinolone resistance mutations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. Analysis of gyrA mutations. [bio-protocol.org]
Technical Support Center: Addressing Efflux Pump-Mediated Ciprofloxacin Resistance in E. coli
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated ciprofloxacin (B1669076) resistance in Escherichia coli.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of efflux pump-mediated ciprofloxacin resistance in E. coli?
A1: The primary mechanism involves the overexpression of the AcrAB-TolC efflux pump system. This is a tripartite protein complex that spans the inner and outer membranes of E. coli.[1][2][3] It actively transports a wide range of toxic compounds, including ciprofloxacin, out of the bacterial cell, preventing the antibiotic from reaching its intracellular target, DNA gyrase.[2][4]
Q2: Which efflux pumps are most relevant for ciprofloxacin resistance in E. coli?
A2: The AcrAB-TolC system is the most significant and well-studied efflux pump contributing to multidrug resistance, including to ciprofloxacin, in E. coli.[2][5] While other efflux pumps like MdfA and YhiUV exist, the AcrAB-TolC pump is considered the major player in clinically relevant resistance.[6][7]
Q3: How is the expression of the AcrAB-TolC efflux pump regulated?
A3: The expression of the acrAB genes is a complex process influenced by both global and local regulatory networks. Global regulators like MarA and SoxS can upregulate the expression of acrAB in response to environmental stress, including exposure to antibiotics.[5][8] The local repressor AcrR also plays a role in modulating the expression of these genes.[8] Overexpression of these regulatory elements can lead to constitutive high-level expression of the AcrAB-TolC pump.
Q4: My E. coli strain shows high ciprofloxacin resistance. How can I determine if efflux pumps are involved?
A4: A common method is to determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin in the presence and absence of a known efflux pump inhibitor (EPI).[9] A significant reduction (typically four-fold or greater) in the MIC when the EPI is present suggests that efflux pumps are contributing to the resistance.[10] Another method is a real-time ethidium (B1194527) bromide (EtBr) uptake or efflux assay, which measures the pump's activity directly.[11][12][13]
Q5: What are efflux pump inhibitors (EPIs) and how do they work?
A5: EPIs are molecules that block the function of efflux pumps.[11] They can act competitively by binding to the same site as the antibiotic or non-competitively by disrupting the pump's assembly or energy source.[14] By inhibiting the pump, EPIs increase the intracellular concentration of the antibiotic, restoring its efficacy.[11][14] A well-known broad-spectrum EPI is phenylalanine-arginine β-naphthylamide (PAβN).[14]
Q6: What are some alternative strategies to EPIs for overcoming efflux pump-mediated resistance?
A6: Besides EPIs, other promising strategies include:
-
Nanoparticle-based drug delivery: Encapsulating ciprofloxacin in nanoparticles can facilitate its entry into the bacterial cell, bypassing the efflux pumps.[15][16][17] Materials like chitosan (B1678972) and PLGA have been used for this purpose.[15][17]
-
Combination therapy: Using ciprofloxacin in combination with other antibiotics can create synergistic effects that overcome resistance.[18][19][20] For example, combinations with fosfomycin (B1673569) or gentamicin (B1671437) have shown promise.[20]
-
Bacteriophage therapy: Using bacteriophages in conjunction with antibiotics can enhance the killing of resistant bacteria.[18]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent MIC results for ciprofloxacin.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum size variation | Standardize the inoculum preparation using a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL.[21][22] | More reproducible MIC values across experiments. |
| Media pH fluctuations | Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).[23] | Consistent antibiotic activity and reliable MICs. |
| Contamination of culture | Perform a purity check by streaking the inoculum on an agar (B569324) plate.[23] | Elimination of confounding results from contaminating organisms. |
Issue 2: No significant reduction in ciprofloxacin MIC with an efflux pump inhibitor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too low | Perform a dose-response experiment with a range of EPI concentrations to find the optimal, non-toxic concentration. | Identification of an effective EPI concentration for MIC reduction. |
| Resistance is not primarily due to efflux | Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for target-site mutations.[24] | Determination if target-site mutations are the primary resistance mechanism. |
| The specific efflux pump is not inhibited by the chosen EPI | Test a panel of different EPIs with different mechanisms of action. | Identification of an effective EPI for the specific efflux pump. |
Issue 3: High background fluorescence in the ethidium bromide (EtBr) efflux assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete washing of extracellular EtBr | Increase the number and volume of washing steps after the EtBr loading phase. | Lower baseline fluorescence and a clearer signal for efflux. |
| Cell membrane damage leading to EtBr leakage | Ensure that the centrifugation steps are not too harsh and that the resuspension of the cell pellet is gentle. | Intact cell membranes and reduced non-specific fluorescence. |
| EtBr concentration is too high | Optimize the EtBr concentration to a level that provides a good signal without causing toxicity or excessive background.[12][25] | Improved signal-to-noise ratio in the assay. |
Section 3: Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on Ciprofloxacin MIC in Resistant E. coli
| Efflux Pump Inhibitor | Concentration | Fold Reduction in Ciprofloxacin MIC | Reference |
| Phe-Arg-β-naphthylamide (PAβN) | 20 µg/mL | 2 to 4-fold | [9] |
| Verapamil | 20 µg/mL | 2-fold in some isolates | [9] |
| Omeprazole | 20 µg/mL | No significant effect | [9] |
| Lansoprazole | 20 µg/mL | 2-fold in some isolates | [9] |
| Chlorpromazine | Not specified | 2 to 6-fold | [14] |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Not specified | ≥ 4-fold | [10] |
Section 4: Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ciprofloxacin stock solution
-
E. coli isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Ciprofloxacin Dilutions:
-
Prepare a series of two-fold dilutions of ciprofloxacin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies and suspend them in saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial suspension to each well containing the ciprofloxacin dilutions. This will result in a final volume of 100 µL per well.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[26]
-
-
Determine MIC:
Protocol 2: Ethidium Bromide (EtBr) Efflux Assay
This fluorometric assay measures the activity of efflux pumps.
Materials:
-
Fluorometer with plate reading capability
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) of choice
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
Procedure:
-
Prepare Bacterial Cells:
-
Grow E. coli to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Loading Phase:
-
Add CCCP to the cell suspension to de-energize the cells and inhibit efflux.
-
Add EtBr to the cell suspension and incubate to allow for its accumulation inside the cells.
-
-
Washing:
-
Centrifuge the cells to remove the extracellular EtBr and CCCP. Wash the cell pellet with PBS.
-
-
Efflux Phase:
-
Resuspend the EtBr-loaded cells in PBS.
-
Dispense the cell suspension into the wells of the 96-well plate.
-
Add the EPI to the test wells and an equivalent volume of PBS to the control wells.
-
Initiate efflux by adding glucose to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorometer and measure the fluorescence (e.g., excitation at 530 nm and emission at 600 nm) at regular intervals for a set period.
-
A slower decrease in fluorescence in the presence of the EPI compared to the control indicates inhibition of efflux.[11]
-
Section 5: Visualizations
Caption: Mechanism of AcrAB-TolC efflux pump and its inhibition.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for ciprofloxacin resistance.
References
- 1. Structural mechanisms of pump assembly and drug transport in the AcrAB-TolC efflux system [elifesciences.org]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ins and outs of RND efflux pumps in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the contribution of efflux on the resistance to fluoroquinolones in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [Investigation of the effects of efflux pump inhibitors on ciprofloxacin MIC values of high level fluoroquinolone resistant Escherichia coli clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacteriophage-antibiotic combinations against ciprofloxacin/ceftriaxone-resistant Escherichia coli in vitro and in an experimental Galleria mellonella model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of drug combinations on the kinetics of antibiotic resistance emergence in Escherichia coli CFT073 using an in vitro hollow-fibre infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. diva-portal.org [diva-portal.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Improving the yield of ciprofloxacin hydrochloride chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chemical synthesis of ciprofloxacin (B1669076) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in ciprofloxacin synthesis where yield loss commonly occurs?
A1: The most critical stages for yield loss are the quinolone ring formation and the nucleophilic substitution with piperazine (B1678402). During ring formation, improper control of reaction temperature and time can lead to the formation of unwanted byproducts and tar.[1] The subsequent reaction with piperazine can result in the formation of positional isomers and other impurities that are difficult to remove, leading to lower yields after purification.[2]
Q2: How does the choice of solvent impact the synthesis of the quinolone core?
A2: The solvent plays a crucial role in the synthesis of the quinolone core by influencing reaction pathways and rates. Aprotic polar solvents like DMF or DMSO are commonly used.[3] In some modern protocols, solvents like DMSO can also act as a reactant.[1] The optimal choice of solvent depends on the specific synthetic route and catalyst system being employed.[3]
Q3: What are the advantages of using continuous flow chemistry for ciprofloxacin synthesis?
A3: Continuous flow chemistry offers several advantages over traditional batch processes for ciprofloxacin synthesis. These include enhanced safety, speed, and cost-efficiency.[4] Flow reactors provide better control over reaction parameters like temperature and mixing, which can lead to higher yields and purity.[5] A notable advantage is the significant reduction in reaction time, from hours to minutes, and the ability to telescope multiple reaction steps without isolating intermediates, achieving an overall yield of around 60% in some optimized processes.[5]
Q4: What are common impurities that arise during ciprofloxacin synthesis and how can they be minimized?
A4: Common impurities include positional isomers, decarboxylated compounds, and ethylene (B1197577) diamine adducts.[2] The formation of these impurities can be minimized by carefully controlling reaction conditions. For instance, the choice of base and catalyst can influence the regioselectivity of the reactions.[3] One improved process suggests the use of Lewis acids like Ferric Chloride during the piperazine condensation step to reduce the formation of a key positional isomer impurity to less than 5%.
Troubleshooting Guides
Issue 1: Low Yield in Quinolone Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Inadequate reaction temperature or time. | Optimize the reaction temperature, typically between 80-140°C, and monitor the reaction progress using TLC to determine the optimal reaction time, which can range from 4 to 24 hours in batch synthesis.[1][3] |
| Formation of tar-like substances. | Excessively high reaction temperature. | Maintain the reaction temperature within the optimal range. For highly exothermic reactions, consider using an ice bath to control the temperature, especially during the addition of reagents.[1] |
| Low conversion despite optimal conditions. | Inactive catalyst or impurities in starting materials. | Ensure the catalyst is active and used in the correct ratio.[3] Verify the purity of starting materials, as residual water or other impurities can inhibit the reaction.[3] |
Issue 2: Formation of Isomeric Impurities during Piperazine Substitution
| Symptom | Possible Cause | Suggested Solution |
| Presence of closely-eluting impurities on TLC or HPLC. | Non-selective reaction conditions. | The choice of base can dictate regioselectivity; a weaker base may favor the desired isomer.[3] |
| Difficulty in purifying the final product. | Formation of positional isomers. | Consider modifying the synthetic route or using a catalyst to improve selectivity. For example, using Ferric Chloride during piperazine condensation has been shown to reduce a major positional isomer impurity. |
Issue 3: Poor Crystallization and Purification of Ciprofloxacin Hydrochloride
| Symptom | Possible Cause | Suggested Solution | | Oily product or failure to crystallize. | Presence of persistent impurities. | Attempt recrystallization from various solvent systems. A reported method involves dissolving the crude product in an ethanol/water mixture (68-72% ethanol), decolorizing with activated carbon, and adjusting the pH to 3.0-4.5 to induce crystallization.[6][7] | | Low purity of the final product. | Inefficient removal of byproducts. | The purification process may need to be optimized. Combining activated carbon treatment with pH adjustment during recrystallization can significantly improve the purity of the final this compound product.[7] |
Quantitative Data Summary
The following tables summarize optimized reaction conditions from various synthetic approaches for quinolone derivatives, which are key intermediates in ciprofloxacin synthesis.
Table 1: Optimized Conditions for Palladium-Catalyzed Quinolone Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100 | 20 | 67-76[8] |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane | Not Specified | Not Specified | 84[9] |
Table 2: Conditions for Base-Promoted Intramolecular Cyclization
| Base | Solvent | Temperature (°C) | Time (h) |
| K₂CO₃ | DMF | 120-125 | 4 |
| Cs₂CO₃ | DMSO | 140 | Not Specified[9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is based on a commercially viable, telescopic single-step process for a key ciprofloxacin intermediate.
Reagents:
-
3-dimethylamino-acrylic acid methyl ester
-
Triethylaluminum (TEA)
-
2,4-dichloro 5-fluoro benzoylchloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), add Triethylaluminum (0.65 mol) at 10-15°C over 15 minutes.
-
After the addition is complete, stir the mixture at 10-15°C for 15 minutes.
-
Add a solution of 2,4-dichloro 5-fluoro benzoylchloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.
-
Stir for 10 minutes at room temperature, then slowly raise the temperature to 80-85°C and maintain for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add cyclopropylamine (0.48 mol) over 15 minutes. Stir at room temperature for 1 hour. Monitor by TLC.
-
To the reaction mixture, add potassium carbonate (0.48 mol) and DMF (400 ml) at room temperature and stir for 10 minutes.
-
Raise the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor by TLC.
-
Cool the reaction mass to 35-40°C and quench into ice water (2.0 liters).
-
Stir at room temperature for 1.5 hours, then filter the solid.
-
Wash the solid with water (200 ml) and hexane (B92381) (500 ml) to obtain the crude product (approx. 65% yield).
Visualizations
Caption: Troubleshooting workflow for low ciprofloxacin yield.
Caption: Key parameter relationships in ciprofloxacin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Purification method of this compound, this compound freeze-dried powder for injection and preparation method of this compound freeze-dried powder - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113061110A - Purification method of this compound, this compound freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 8. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 9. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
Validation & Comparative
A Comparative Analysis of Ciprofloxacin and Levofloxacin Activity Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of ciprofloxacin (B1669076) and levofloxacin (B1675101) against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed methodologies, and visual representations of key concepts.
In Vitro Susceptibility
The in vitro potency of fluoroquinolones against Streptococcus pneumoniae is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater activity. Surveillance studies consistently demonstrate that levofloxacin has superior in vitro activity against S. pneumoniae compared to ciprofloxacin.
| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Surveillance Study (Year) |
| Levofloxacin | 1.0 | 1.0 | 0.5-2 | SENTRY (1997)[1] |
| Ciprofloxacin | 1.0 | 2.0 | 0.5-2 | SENTRY (1997)[1][2] |
| Levofloxacin | 1.0 | 1.0 | - | Canadian Respiratory Organism Susceptibility Study (1997-2002)[3][4] |
| Ciprofloxacin | 1.0 | 2.0 | - | Canadian Respiratory Organism Susceptibility Study (1997-2002)[3][4] |
| Levofloxacin | - | - | 0.5 | Study of 105 clinical isolates (1995-96)[2] |
| Ciprofloxacin | - | - | 0.5-2 | Study of 105 clinical isolates (1995-96)[2] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The Canadian Respiratory Organism Susceptibility Study, conducted between 1997 and 2002, ranked the activity of several fluoroquinolones based on their MIC50 and MIC90 values, with levofloxacin demonstrating greater potency than ciprofloxacin.[3][4] While both drugs can be effective, the consistently lower MIC values for levofloxacin suggest a greater intrinsic activity against pneumococcal isolates.
In Vitro Pharmacodynamics: Simulating Human Exposure
In vitro pharmacodynamic models that simulate the drug concentration-time profiles observed in humans provide valuable insights into the bactericidal activity of antibiotics. Multiple studies utilizing these models have demonstrated the superior and more sustained killing of S. pneumoniae by levofloxacin compared to ciprofloxacin.
In one such study, simulated intravenous regimens of levofloxacin (500 mg every 24 hours) and ciprofloxacin (400 mg every 12 hours) were compared against four S. pneumoniae isolates. While ciprofloxacin treatment resulted in the regrowth of all isolates and an increase in their MICs, levofloxacin exhibited excellent and sustained bactericidal activity with no change in MICs detected for any isolate.[5]
Another study using an in vitro dynamic model compared simulated oral doses of levofloxacin (500 mg every 24 hours) and ciprofloxacin (750 mg every 12 hours) against six pneumococcal isolates. For four of the six isolates, both drugs reduced the bacterial inocula by 4 log CFU/mL within 6 hours. However, for one strain, levofloxacin produced a greater than 4 log CFU/mL reduction compared to just over a 2 log CFU/mL reduction with ciprofloxacin.[6]
| In Vitro Model Outcome | Levofloxacin | Ciprofloxacin | Reference |
| Bacterial Regrowth | Limited to one isolate, no MIC change | Observed in all isolates with increased MICs | [5] |
| Inoculum Reduction | >4 log CFU/mL for 5/6 strains at 6h | >4 log CFU/mL for 4/6 strains at 6h | [6] |
| Bactericidal Activity | Rapid and significant against all 8 strains | More variable and slower killing rate | [7] |
These findings suggest that the pharmacokinetic and pharmacodynamic properties of levofloxacin are more favorable for the effective eradication of S. pneumoniae.[7]
In Vivo Efficacy: Animal Models of Infection
Animal models of pneumococcal pneumonia and septicemia provide a platform to assess the in vivo efficacy of antimicrobial agents. Studies in murine models have consistently shown levofloxacin to be more effective than ciprofloxacin in treating experimental S. pneumoniae infections.
In a mouse model of experimental septicemia, levofloxacin treatment resulted in higher survival rates compared to ciprofloxacin against three clinical isolates of S. pneumoniae. For instance, at day 4 post-infection with one strain, the survival rate was 41% for the levofloxacin-treated group versus 27% for the ciprofloxacin-treated group.[8]
Another study in immunocompetent mice with experimental pneumonia found that oral levofloxacin exhibited a dose-dependent therapeutic effect, achieving complete eradication of S. pneumoniae from the lungs at a dose of 120 mg/kg/day. In contrast, ciprofloxacin was found to be hardly effective at all.[9] This difference in efficacy was attributed to levofloxacin's potent bactericidal activity and its excellent pharmacokinetic profile, including good oral absorption and lung tissue penetration.[9]
| In Vivo Model | Outcome Measure | Levofloxacin | Ciprofloxacin | Reference |
| Mouse Septicemia | Survival Rate (Day 4, Strain SP 22) | 41% | 27% | [8] |
| Mouse Septicemia | Survival Rate (Day 4, Strain SP 28) | 90% | 75% | [8] |
| Mouse Septicemia | Survival Rate (Day 4, Strain SP 46) | 30% | 16% | [8] |
| Mouse Pneumonia | Bacterial Eradication from Lungs | Complete at 120 mg/kg/day | Hardly effective | [9] |
| Mouse Pneumonia | Peak Lung Concentration | 5.95 µg/g | 1.10 µg/g | [9] |
Mechanisms of Action and Resistance
Both ciprofloxacin and levofloxacin are fluoroquinolones that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. However, their primary targets in S. pneumoniae differ. Topoisomerase IV is the primary target for ciprofloxacin, while DNA gyrase is the primary target for levofloxacin.
Resistance to fluoroquinolones in S. pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the parC (encoding topoisomerase IV) and gyrA (encoding DNA gyrase) genes. Isolates with mutations in parC alone are often resistant to ciprofloxacin but may remain susceptible to levofloxacin. Resistance to levofloxacin typically requires mutations in both parC and gyrA.
Mutant Prevention Concentration (MPC)
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of first-step resistant mutants. A lower MPC indicates a lower likelihood of resistance development. Comparative studies have shown that levofloxacin generally has a lower MPC than ciprofloxacin against S. pneumoniae, suggesting a lower propensity for selecting resistant mutants.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (as per CLSI guidelines):
-
Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted.
-
Panel Preparation: Serial twofold dilutions of ciprofloxacin and levofloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood in microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Broth Microdilution Workflow
In Vitro Pharmacodynamic Model
-
Model Setup: A one-compartment in vitro model consisting of a central reservoir containing the bacterial culture is utilized.
-
Inoculum: A logarithmic-phase culture of S. pneumoniae is introduced into the model.
-
Drug Simulation: Ciprofloxacin and levofloxacin are infused into and diluted from the central reservoir to simulate the human pharmacokinetic profiles (e.g., peak concentration, half-life) of specific oral or intravenous doses.
-
Sampling: Samples are collected from the central reservoir at various time points over 24-48 hours.
-
Analysis: Viable bacterial counts (CFU/mL) are determined by plating serial dilutions of the samples. MICs of the bacterial population can also be tested at different time points to assess for the emergence of resistance.
Murine Pneumonia Model
-
Animal Model: Immunocompetent or neutropenic mice (e.g., CBA/J strain) are used. Neutropenia can be induced by cyclophosphamide (B585) administration.[10]
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a specific clinical isolate of S. pneumoniae.
-
Treatment: At a predetermined time post-infection, mice are treated with oral or subcutaneous doses of ciprofloxacin or levofloxacin at various dosing regimens.
-
Outcome Assessment: Efficacy is assessed by monitoring survival rates over a period of several days. Alternatively, at specific time points, mice are euthanized, and their lungs are homogenized to determine the bacterial load (CFU/g of lung tissue).
Signaling Pathway of Fluoroquinolone Action and Resistance
Fluoroquinolones exert their bactericidal effect by trapping the enzyme-DNA cleavage complexes, leading to double-strand DNA breaks and ultimately cell death. Resistance arises from mutations in the target enzymes or through other mechanisms like efflux pumps.
Fluoroquinolone Action and Resistance
Conclusion
The experimental data from in vitro susceptibility testing, in vitro pharmacodynamic models, and in vivo animal studies consistently demonstrate that levofloxacin possesses superior activity against Streptococcus pneumoniae compared to ciprofloxacin. This enhanced efficacy is attributed to its greater intrinsic potency, more favorable pharmacokinetic and pharmacodynamic profiles, and a potentially lower propensity for the selection of resistant mutants. For researchers and drug development professionals, these findings underscore the importance of considering the specific fluoroquinolone and its activity spectrum when designing studies or developing new therapeutic strategies for pneumococcal infections.
References
- 1. The prevalence of fluoroquinolone resistance among clinically significant respiratory tract isolates of Streptococcus pneumoniae in the United States and Canada--1997 results from the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial resistance in respiratory tract Streptococcus pneumoniae isolates: results of the Canadian Respiratory Organism Susceptibility Study, 1997 to 2002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Resistance in Respiratory Tract Streptococcus pneumoniae Isolates: Results of the Canadian Respiratory Organism Susceptibility Study, 1997 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Comparisons of Levofloxacin, Ciprofloxacin, and Ampicillin against Streptococcus pneumoniae in an In Vitro Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trends in antibacterial resistance among Streptococcus pneumoniae isolated in the USA: update from PROTEKT US Years 1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacies of levofloxacin and ciprofloxacin against Streptococcus pneumoniae in a mouse model of experimental septicaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of oral levofloxacin, ciprofloxacin, and ampicillin on experimental murine pneumonia caused by penicillin intermediate Streptococcus pneumoniae for which the minimum inhibitory concentrations of the quinolones are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Guide to Validating a New HPLC Method for Ciprofloxacin Hydrochloride Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of ciprofloxacin (B1669076) hydrochloride, validated according to the International Conference on Harmonisation (ICH) guidelines. The presented data, compiled from various studies, offers a benchmark for researchers developing and validating their own analytical methods for this widely used antibiotic.
Comparative Analysis of Validated HPLC Methods
A critical aspect of analytical method development is ensuring its performance against established standards. The following tables summarize the key validation parameters from different published HPLC methods for ciprofloxacin hydrochloride, providing a comparative overview of their performance characteristics.
Table 1: Chromatographic Conditions of a Validated HPLC Method
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.0) (15:85 v/v) | Methanol : 0.1% Formic Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 278 nm | 277 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | Ambient | 30 °C |
| Retention Time | ~ 4.5 min | ~ 3.8 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | 0.5 - 100 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 | - |
| Specificity | No interference from excipients or degradation products | No interference from excipients or degradation products | The method should be specific for the analyte |
| Robustness | Unaffected by minor changes in flow rate, pH, and mobile phase composition | Unaffected by minor changes in flow rate, pH, and mobile phase composition | Consistent results with small, deliberate variations in method parameters |
Experimental Protocols for Method Validation
The following are detailed methodologies for the key experiments performed to validate the new HPLC method for this compound, in accordance with ICH guidelines.
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a solution of the placebo (all formulation components except this compound).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution of the this compound drug product.
-
Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Inject the placebo, standard, sample, and stressed sample solutions into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks from the placebo or degradation products at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the assay (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate into the HPLC system.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the this compound drug product at 100% of the target concentration.
-
Analyze the samples on the same day, using the same instrument and analyst.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the variability.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Visualizing the Validation Workflow and Analyte Structure
To further clarify the process and the subject of analysis, the following diagrams have been generated.
Caption: Logical workflow for HPLC method validation according to ICH guidelines.
Caption: Chemical structure of this compound.
Unveiling the Synergy: Ciprofloxacin and Amikacin Against Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
The combination of ciprofloxacin (B1669076), a fluoroquinolone antibiotic, and amikacin (B45834), an aminoglycoside, presents a potent synergistic strategy in the fight against the opportunistic pathogen Pseudomonas aeruginosa. This guide provides an objective comparison of the efficacy of this combination therapy, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular interactions.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of ciprofloxacin and amikacin is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, and by observing enhanced bactericidal activity in time-kill assays.
Checkerboard Assay Data
The checkerboard method provides a quantitative measure of synergy. The FIC index is calculated as follows: FIC Index = FIC of Ciprofloxacin + FIC of Amikacin, where FIC = MIC of drug in combination / MIC of drug alone. Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to ≤ 4, and antagonism as an FIC index of > 4.
| Study | P. aeruginosa Strains | FIC Index Range | Interpretation |
| Anjum & Asif (2013)[1] | 30 Multidrug-Resistant (MDR) clinical isolates | Not specified | 40% (12/30) of isolates showed synergy with the ciprofloxacin and amikacin combination. No antagonism was observed.[1] |
| Bustamante et al. (1988)[2] | Imipenem-susceptible and -resistant clinical isolates | Not specified | For imipenem-susceptible strains, synergy with imipenem (B608078) plus amikacin was seen in 45% of isolates. For resistant strains, synergy was 10%.[2] |
| Al-draghi & Saeed (2020)[3] | Clinical and environmental isolates | Not specified | The study focused on the synergistic effect on biofilm-related genes, implying a positive interaction.[3] |
Time-Kill Assay Data
Time-kill assays demonstrate the rate and extent of bacterial killing over time. A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
| Study | P. aeruginosa Strain(s) | Key Findings |
| Livremore (1987)[4] | 26 Multiresistant clinical isolates | Amikacin enhanced the killing activity of ciprofloxacin in 4 of the 26 strains tested.[4] |
| Gonzalez et al. (2019)[5] | PAO1 and clinical isolates with efflux pumps | The combination of ciprofloxacin and amikacin prevented the emergence of resistant mutants in planktonic cultures of low-level resistant strains. However, it did not eradicate persister cells within biofilms.[5] |
| Blazquez et al. (2017)[6] | PAO1 | Subinhibitory concentrations of amikacin were found to suppress ciprofloxacin-mediated induction of the SOS response and subsequent mutagenesis, suggesting a mechanism to prevent the development of resistance.[6] |
Experimental Protocols
Checkerboard Synergy Assay
This method determines the in vitro interaction of two antimicrobial agents.
Detailed Steps:
-
Preparation of Antibiotics: Stock solutions of ciprofloxacin and amikacin are prepared and then serially diluted.
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of ciprofloxacin are added to the columns and serial dilutions of amikacin are added to the rows. This creates a matrix of varying antibiotic concentrations.
-
Inoculation: All wells, except for sterility controls, are inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading and Calculation: The lowest concentration of each antibiotic, alone and in combination, that inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC). The FIC index is then calculated.
Time-Kill Curve Assay
This dynamic method assesses the bactericidal activity of antimicrobial agents over time.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synergism of the combinations of imipenem plus ciprofloxacin and imipenem plus amikacin against Pseudomonas aeruginosa and other bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicopublication.com [medicopublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a ciprofloxacin/amikacin combination against planktonic and biofilm cultures of susceptible and low-level resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin-Mediated Mutagenesis Is Suppressed by Subinhibitory Concentrations of Amikacin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Ciprofloxacin and Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two widely studied fluoroquinolone antibiotics: ciprofloxacin (B1669076) and norfloxacin (B1679917). By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to be a valuable resource for researchers and professionals in the field of drug development and microbiology.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for ciprofloxacin and norfloxacin against a range of clinically relevant bacterial pathogens. A lower MIC value indicates greater in vitro activity.
Table 1: Comparative In Vitro Activity of Ciprofloxacin and Norfloxacin (MIC in µg/mL)
| Bacterial Species | Ciprofloxacin (µg/mL) | Norfloxacin (µg/mL) |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae | 0.004 - 4[1] | 0.03 - 16[2] |
| Escherichia coli | ≤0.03 (MIC90) | 0.25 (MIC90) |
| Klebsiella pneumoniae | 0.06 (MIC90) | 0.5 (MIC90) |
| Proteus mirabilis | 0.06 (MIC90) | 0.5 (MIC90) |
| Enterobacter cloacae | 0.12 (MIC90) | 2 (MIC90) |
| Serratia marcescens | 0.25 (MIC90) | 4 (MIC90) |
| Pseudomonas aeruginosa | 0.016 - 2[1] | 0.5 - 4[3] |
| Haemophilus influenzae | 0.004 - 0.016[1] | - |
| Neisseria gonorrhoeae | 0.001 - 0.004[1] | - |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 - 2[1] | 0.5 - 4[3] |
| Staphylococcus epidermidis | 0.008 - 2.0[2] | - |
| Streptococcus spp. | 0.25 - 4[1] | - |
| Streptococcus faecalis (Enterococcus faecalis) | 0.008 - 2.0[2] | 0.5 - 4[3] |
| Other Bacteria | ||
| Mycobacterium tuberculosis | 1.0 (MIC90)[4] | 8.0 (MIC90)[4] |
| Mycobacterium fortuitum | 0.25 (MIC90)[4] | 2.0 (MIC90)[4] |
Note: MIC values can vary depending on the specific strains tested and the methodology used.
Overall, in vitro studies consistently demonstrate that ciprofloxacin exhibits greater potency against a broad spectrum of bacteria compared to norfloxacin.[5] Ciprofloxacin generally displays lower MIC values against many clinically relevant Gram-negative and Gram-positive organisms.[5] This enhanced activity is particularly evident against Pseudomonas aeruginosa and Staphylococcus aureus.[6]
Experimental Protocols
The following are detailed methodologies for determining the in vitro efficacy of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This technique is performed in a liquid medium using microtiter plates to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of ciprofloxacin and norfloxacin are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.[5]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by selecting 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation: The standardized inoculum is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or growth in the wells.[5]
Agar Dilution Method
This method involves incorporating the antibiotic into a solid agar medium.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of ciprofloxacin or norfloxacin. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. The final inoculum density on the agar surface should be approximately 10^4 CFU per spot.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action of Ciprofloxacin and Norfloxacin
Norfloxacin and ciprofloxacin share a common mechanism of action, which is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] This disruption of DNA synthesis ultimately leads to bacterial cell death. The process also induces the bacterial SOS response, a DNA damage repair system.
Caption: Mechanism of action of ciprofloxacin and norfloxacin.
References
- 1. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative activity of norfloxacin with other antimicrobial agents against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of norfloxacin and ciprofloxacin against Mycobacterium tuberculosis, M. avium complex, M. chelonei, M. fortuitum, and M. kansasii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Ciprofloxacin Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated UV-Vis spectrophotometric method for the quantification of ciprofloxacin (B1669076) against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Spectrofluorimetry. The information presented is based on validated experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.
Comparison of Method Performance
The performance characteristics of the different analytical methods are summarized below. The UV-Vis spectrophotometric method offers a simple and cost-effective approach, while HPLC provides high specificity and sensitivity, and spectrofluorimetry offers enhanced sensitivity for low-concentration samples.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Spectrofluorimetry |
| Linearity Range | 2.0–12.0 µg/mL[1][2][3][4] | 0.05–8 µg/mL[5] | 2-8 µg/mL[6] |
| Correlation Coefficient (r²) | >0.999[1][2][3] | >0.999[7] | >0.999 |
| Accuracy (% Recovery) | 98.89 - 99.27%[3] | 97.4 - 104.3%[8] | Satisfactory[6] |
| Precision (%RSD) | < 2%[2] | < 5.15%[8] | < 1.0%[6] |
| Limit of Detection (LOD) | 0.46 µg/mL[3] | <0.01 µg/mL | 1.4 µg/mL[6] |
| Limit of Quantification (LOQ) | 1.38 µg/mL[3] | Not Reported | 2.0 µg/mL[6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
UV-Vis Spectrophotometric Method
This method involves the direct measurement of the intrinsic absorbance of ciprofloxacin.
-
Instrumentation: A double beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents and Solvents: Distilled water or 0.1 N Hydrochloric Acid (HCl).
-
Standard Solution Preparation:
-
Sample Preparation:
-
Weigh and powder 20 tablets of ciprofloxacin.
-
Transfer a quantity of powder equivalent to 10 mg of ciprofloxacin into a 100 mL volumetric flask.
-
Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
-
Filter the solution through a Whatman filter paper.
-
Prepare an appropriate dilution to obtain a final concentration within the linear range.
-
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use distilled water as a blank.
-
Measure the absorbance of the standard and sample solutions at the maximum wavelength (λmax), which is typically around 272 nm.[4]
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of ciprofloxacin in the sample solution from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method
A common and robust method for ciprofloxacin quantification.[9]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), and an injection valve.[8]
-
Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile (B52724) (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Standard Solution Preparation: Prepare a standard solution of ciprofloxacin in 0.2% acetic acid at a concentration of 500.0 µg/mL.[8] Prepare working standards by diluting the stock solution.
-
Sample Preparation:
-
Weigh and finely powder 10 tablets.
-
Weigh an amount of powder equivalent to the average weight and solubilize it in 0.2% acetic acid.
-
Sonicate for 30 minutes.
-
Transfer to a volumetric flask and dilute to the mark with the same solution.
-
Filter the solution through a 0.45 µm membrane filter before injection.[8]
-
-
Procedure:
-
Inject 20 µL of the standard and sample solutions into the chromatograph.[8]
-
Record the peak areas and calculate the concentration of ciprofloxacin in the sample by comparing with the standard.
-
Spectrofluorimetric Method
This method is based on measuring the native fluorescence of ciprofloxacin.
-
Instrumentation: A spectrofluorometer with 1 cm quartz cells.
-
Reagents and Solvents: Not specified in detail in the provided abstracts, but likely a suitable buffer solution.
-
Standard Solution Preparation: Prepare a series of standard solutions of ciprofloxacin hydrochloride in the range of 2-8 µg/mL.[6]
-
Sample Preparation: Prepare sample solutions in a similar manner to the UV-Vis spectrophotometric method, ensuring the final concentration is within the linear range of the assay.
-
Procedure:
-
Set the excitation wavelength to 290 nm and the emission wavelength to 450 nm.[6]
-
Measure the fluorescence intensity of the standard and sample solutions.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of ciprofloxacin in the sample from the calibration curve.
-
Workflow Diagrams
The following diagrams illustrate the typical workflows for the validation of the spectrophotometric method and the general analytical process.
References
- 1. japer.in [japer.in]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Spectrofluorimetric assay of this compound in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in this compound Drug Substances [scirp.org]
Comparative study of bacterial resistance mechanisms to ciprofloxacin
A Comparative Guide to Bacterial Resistance Mechanisms Against Ciprofloxacin (B1669076)
For researchers, scientists, and drug development professionals, understanding the multifaceted ways bacteria develop resistance to ciprofloxacin is critical for the creation of effective new antimicrobial strategies. This guide provides a comparative analysis of the primary mechanisms of ciprofloxacin resistance, supported by quantitative data and detailed experimental protocols.
Key Resistance Mechanisms at a Glance
Bacteria primarily employ three main strategies to resist the effects of ciprofloxacin:
-
Target-Site Mutations: Alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV, prevent ciprofloxacin from binding effectively.
-
Efflux Pump Overexpression: Increased production of efflux pumps actively removes ciprofloxacin from the bacterial cell, reducing its intracellular concentration.
-
Plasmid-Mediated Quinolone Resistance (PMQR): Acquisition of resistance genes on mobile genetic elements, such as plasmids, provides an additional layer of defense.
The interplay of these mechanisms can lead to high-level resistance, rendering ciprofloxacin treatment ineffective.[1][2]
Quantitative Comparison of Resistance Mechanisms
The following tables summarize the impact of different resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of ciprofloxacin. A higher MIC value indicates greater resistance.
Table 1: Impact of Target-Site Mutations on Ciprofloxacin MIC in E. coli
| Resistance Determinant | Median Ciprofloxacin MIC Fold Change (Range) | Number of Isolates in Study |
| Single gyrA mutation | 24 (4 - 128) | Not Specified |
| Single parC mutation | 2 (1 - 8) | Not Specified |
| Double gyrA mutation | 256 (32 - 1024) | Not Specified |
| gyrA (Ser83Leu) + parC (Ser80Ile) | 512 (64 - 2048) | Not Specified |
| gyrA (Ser83Leu, Asp87Asn) + parC (Ser80Ile) | 2000 (256 - 4096) | Not Specified |
Source: Adapted from a systematic review on ciprofloxacin resistance in E. coli.[2]
Table 2: Contribution of Different Resistance Mechanisms to Ciprofloxacin MIC
| Resistance Mechanism | Fold Increase in Ciprofloxacin MIC | Bacterial Species Example |
| Target-Site Mutations | ||
| Single gyrA mutation | 16-fold | E. coli[3] |
| gyrA (D87G) mutation | 4-fold | P. aeruginosa[4] |
| Efflux Pump Overexpression | ||
| MexEF-OprN hyper-expression | 8-fold | P. aeruginosa[4] |
| Combined Mechanisms | ||
| gyrA (D87G) + MexEF-OprN hyper-expression | 32-fold (cumulative) | P. aeruginosa[4] |
| Target-site mutations + Efflux overexpression | 250 to 4000-fold | E. coli[2][5] |
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate key concepts in ciprofloxacin resistance.
Caption: Overview of Ciprofloxacin Action and Resistance Mechanisms.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 5. Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Ciprofloxacin Combination Therapies In Vitro
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, has long been a clinical workhorse. However, its efficacy is increasingly threatened by the emergence of resistant bacterial strains. This guide provides a comprehensive in vitro assessment of ciprofloxacin combination therapies, offering a comparative look at their efficacy, supported by experimental data and detailed protocols to aid in the development of more robust antibacterial strategies.
The principle behind combination therapy is to leverage synergistic or additive interactions between two or more drugs to enhance their overall effect, potentially overcoming resistance mechanisms and reducing the likelihood of developing further resistance. This guide delves into the in vitro performance of ciprofloxacin when paired with other classes of antibiotics, including β-lactams, aminoglycosides, and fosfomycin (B1673569).
Efficacy of Ciprofloxacin Combination Therapies: A Quantitative Comparison
The synergistic, additive, or antagonistic nature of antibiotic combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤0.5 is generally considered synergistic, indicating that the combination is more effective than the individual drugs. An FIC index between 0.5 and 4.0 suggests an additive or indifferent effect, while an index >4.0 points to antagonism.[1][2]
Time-kill curve assays provide a dynamic view of antibacterial activity over time. Synergy in a time-kill assay is defined as a ≥2-log10 decrease in CFU/ml between the combination and its most active single agent after a specified time, typically 24 hours.[3]
Here, we summarize the in vitro efficacy of various ciprofloxacin combinations against key bacterial pathogens.
Ciprofloxacin + β-Lactams (e.g., Azlocillin, Ceftazidime)
This combination often exhibits synergistic effects, particularly against Pseudomonas aeruginosa. The proposed mechanism involves the β-lactam damaging the bacterial cell wall, which in turn increases the permeability of the cell membrane to ciprofloxacin, allowing it to reach its intracellular targets—DNA gyrase and topoisomerase IV—at higher concentrations.[4]
| Combination | Organism(s) | Key Findings | FIC Index | Reference(s) |
| Ciprofloxacin + Azlocillin | P. aeruginosa, Serratia marcescens | Synergistic against at least 50% of isolates. | Not specified in abstract | [4] |
| Ciprofloxacin + Ceftizoxime | P. aeruginosa, Serratia marcescens | Synergistic against at least 50% of isolates. | Not specified in abstract | [4] |
| Ciprofloxacin + Mezlocillin | Bacteroides fragilis | Synergistic activity against 30% of strains. | ≤ 0.5 | [5] |
| Ciprofloxacin + Cefoxitin | Bacteroides fragilis | Synergistic activity against 28% of strains. | ≤ 0.5 | [5] |
| Ciprofloxacin + Ceftazidime | Multidrug-resistant P. aeruginosa | More likely to show synergistic or additive effects compared to aminoglycoside combinations. | Not specified in abstract | [6] |
Ciprofloxacin + Aminoglycosides (e.g., Amikacin, Gentamicin)
Combinations of ciprofloxacin and aminoglycosides have shown synergistic effects against a range of bacteria, including multidrug-resistant (MDR) strains. While the exact mechanism is not fully elucidated, it is thought to involve enhanced uptake of the aminoglycoside following ciprofloxacin-induced disruption of the bacterial cell envelope.
| Combination | Organism(s) | Key Findings | FIC Index | Reference(s) |
| Ciprofloxacin + Amikacin | S. marcescens, Staphylococcus aureus | Synergistic against at least 50% of isolates. | Not specified in abstract | [4] |
| Ciprofloxacin + Amikacin | MDR P. aeruginosa | Synergistic effect in 40% of isolates. | Not specified in abstract | [7] |
| Ciprofloxacin + Gentamicin | MDR P. aeruginosa | Synergistic effect in 16.7% of isolates. | Not specified in abstract | [7] |
| Ciprofloxacin + Gentamicin | E. coli, S. marcescens | Additive effects observed in time-kill experiments. | Not specified in abstract | [8] |
Ciprofloxacin + Fosfomycin
The combination of ciprofloxacin and fosfomycin has demonstrated synergistic activity, particularly against Gram-negative bacteria. The proposed mechanism suggests that ciprofloxacin damages the bacterial outer membrane, which enhances the penetration of fosfomycin into the cell.[9][10]
| Combination | Organism(s) | Key Findings | FIC Index | Reference(s) |
| Ciprofloxacin + Fosfomycin | Ciprofloxacin-resistant Shigella flexneri | Synergistic effect in 38.75% of strains. | Not specified in abstract | [10] |
| Ciprofloxacin + Fosfomycin | Gram-negative bacteria | Synergism was observed in 22% of strains in time-kill experiments. | Not specified in abstract | [11] |
| Ciprofloxacin + Fosfomycin | Ciprofloxacin-resistant P. aeruginosa | Synergistic effect in 27.0% of strains. | Not specified in abstract | [10] |
Experimental Protocols
Accurate assessment of in vitro efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two key assays used to evaluate antibiotic combinations.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.[5][12][13]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Microtiter Plate Setup:
-
Along the x-axis of a 96-well microtiter plate, perform serial twofold dilutions of antibiotic A in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Along the y-axis, perform serial twofold dilutions of antibiotic B.
-
This creates a matrix of wells containing various concentrations of both antibiotics.
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL in the final well volume).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
References
- 1. kirbylab.org [kirbylab.org]
- 2. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro synergy studies with ciprofloxacin and selected beta-lactam agents and aminoglycosides against multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Comprehensive evaluation of ciprofloxacin-aminoglycoside combinations against Enterobacteriaceae and Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Ciprofloxacin in Its Synergistic Effect with Fosfomycin on Drug-Resistant Strains of Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergism between ciprofloxacin and fosfomycin against gram-negative bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ciprofloxacin Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of ciprofloxacin (B1669076) hydrochloride is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to mitigating environmental contamination and the rise of antibiotic-resistant bacteria.[1] This guide provides essential, step-by-step instructions for the compliant disposal of ciprofloxacin hydrochloride waste, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations can vary.[1] Always don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling ciprofloxacin waste.[1] All work with concentrated ciprofloxacin solutions or solid powder should be conducted in a certified chemical fume hood to prevent the inhalation of aerosols.[1]
This compound Waste Disposal Workflow
The proper disposal route for this compound depends on its concentration and form. It is crucial to manage it as a chemical waste product and prevent its entry into the public sewer system or household garbage.[2]
Pure Powder and Concentrated Stock Solutions (>1 mg/mL): These are considered hazardous chemical waste.[1] They should be collected in a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.[3] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3] This waste should not be mixed with other waste streams.[3]
Dilute Aqueous Waste (<1 mg/mL): Solutions containing low concentrations of ciprofloxacin, such as used cell culture media, should also be disposed of as hazardous chemical waste.[1] If the media also contains biohazardous materials, it must be treated as multi-hazardous waste, which may require initial disinfection followed by collection as chemical waste.[1]
Contaminated Solid Waste: Items such as petri dishes, pipette tips, gloves, and paper towels that have come into contact with this compound should be treated as both chemical and potentially biohazardous waste.[1] This waste should be segregated and collected in a labeled, leak-proof hazardous waste container for pickup by the institution's EHS department.[1]
Quantitative Data on Ciprofloxacin Disposal
While specific quantitative data on the efficiency of all disposal methods are not always readily available, high-temperature incineration is considered the most effective method for the complete destruction of pharmaceutical waste.[2] The persistence of ciprofloxacin underscores the necessity for specialized disposal methods.[1]
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Pure Powder & Concentrated Solutions (>1 mg/mL) | Hazardous Chemical Waste Collection for Incineration | Do not autoclave.[4] Collect in labeled, leak-proof containers.[1][3] |
| Dilute Aqueous Solutions (<1 mg/mL) | Hazardous Chemical Waste Collection | Do not sewer.[5][6] If biohazardous, follow institutional multi-hazardous waste procedures.[1] |
| Contaminated Solid Waste | Hazardous Chemical & Biohazardous Waste Collection | Segregate from other lab trash.[2] Collect in labeled, leak-proof containers.[1] |
Experimental Protocols for Ciprofloxacin Degradation
While not recommended for routine in-lab disposal without EHS approval, advanced oxidation processes (AOPs) have been researched for the degradation of ciprofloxacin, typically in wastewater treatment contexts.[1] These methods should not be attempted for laboratory waste disposal without a thorough risk assessment and explicit approval from your institution's EHS department.[1]
Fenton's Reagent Method: This process uses hydroxyl radicals to break down ciprofloxacin.[1]
-
Prepare an aqueous solution of ciprofloxacin (e.g., 80 mg/L).[1]
-
Adjust the pH to be acidic.[1]
-
Introduce a source of Fe²⁺ ions (e.g., 5 mM).[1]
-
Add hydrogen peroxide (H₂O₂) (e.g., 51.2 mM).[1]
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at ambient temperature.[1]
UV/Persulfate Method: This method utilizes both hydroxyl and sulfate (B86663) radicals for degradation.[1]
-
Prepare an aqueous solution of ciprofloxacin.[1]
-
Adjust the pH to 8 for optimal degradation.[1]
-
Introduce persulfate to the solution.[1]
-
Expose the solution to UV irradiation.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Regulatory Context
The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide guidelines for the disposal of pharmaceutical waste. The EPA's regulations, particularly under the Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5][6] While ciprofloxacin is not always explicitly listed as a hazardous waste, it is prudent to manage it as such, especially in a laboratory setting.[2] The FDA advises against flushing most prescription drugs and recommends using drug take-back programs when available.[7][8][9] For laboratory-generated waste, the most appropriate and compliant method is to engage a licensed hazardous waste disposal company through your institution's EHS department.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
- 6. slc.gov [slc.gov]
- 7. healthwarehouse.com [healthwarehouse.com]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Safeguarding Your Research: A Guide to Handling Ciprofloxacin Hydrochloride
Essential safety protocols and logistical plans are paramount for laboratory professionals handling ciprofloxacin (B1669076) hydrochloride. This guide provides immediate, procedural, and step-by-step information to ensure the safe handling and disposal of this fluoroquinolone antibiotic, empowering researchers, scientists, and drug development professionals to maintain a secure laboratory environment.
When working with ciprofloxacin hydrochloride, a combination of engineering controls and personal protective equipment (PPE) is crucial to minimize exposure.[1] Engineering controls include working in a well-ventilated area, utilizing a local exhaust ventilation system to prevent dust dispersion, and ensuring easy access to a safety shower and eyewash station.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to select and use containment devices and personal protective equipment based on a risk assessment of exposure potential.[3]
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety goggles with side-shields | EN 166 (or equivalent).[1][4] If splashes are likely, chemical splash goggles or a full-face shield should be worn.[3][5] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | EN 374 (or equivalent).[1][4] The quality of the protective gloves resistant to chemicals must be chosen as a function of the specific working place concentration and quantity of hazardous substances.[4] |
| Body Protection | Impervious clothing, long-sleeved lab coat | N/A.[1][6] Train employees in proper gowning and degowning practices.[3] |
| Respiratory Protection | Suitable respirator or dust mask | NIOSH-certified N95 or P1 filter.[1][7] Respiratory protection is necessary when dust formation is possible.[7] In case of inadequate ventilation, wear respiratory protection.[8] |
It is critical to wash hands thoroughly after handling the compound.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
